4,5-dinitro-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-dinitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRNCEKMSVYFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172717 | |
| Record name | 4,5-Dinitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19183-14-3 | |
| Record name | 4,5-Dinitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dinitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a High-Energy Material: A Technical History of 4,5-Dinitro-1H-Imidazole
A comprehensive guide for researchers and professionals in drug development and materials science, detailing the discovery, synthesis, and characterization of 4,5-dinitro-1H-imidazole.
Abstract
This whitepaper provides an in-depth technical overview of the history and synthesis of this compound, a molecule of significant interest in the field of energetic materials. First reported in 1970 by a team of Soviet scientists, its synthesis marked a notable advancement in the chemistry of nitroimidazoles. This document details the initial discovery, elaborates on various synthetic protocols, presents key quantitative data in a comparative format, and provides visualization of the synthetic pathways.
Introduction
The imidazole ring is a fundamental scaffold in a vast array of biologically active molecules and functional materials. The introduction of nitro groups to this heterocyclic core can dramatically alter its chemical and physical properties, often leading to the creation of high-energy density materials. This compound is a prime example of such a compound, exhibiting explosive properties. Understanding the history of its discovery and the evolution of its synthesis is crucial for the development of new energetic materials and for potential applications in other fields of chemistry.
The Discovery of this compound
The first synthesis of this compound was reported in 1970 by a team of Soviet scientists: S. S. Novikov, L. I. Khmel'nitskii, O. V. Lebedev, V. V. Sevast'yanova, and L. V. Epishina.[1][2][3] Their work, published in the journal Chemistry of Heterocyclic Compounds, described the nitration of imidazole and its derivatives using various nitrating agents.[1][4][5][6] This initial report laid the groundwork for future research into this and other polynitro-azole compounds.
Synthesis of this compound: Experimental Protocols
Several methods for the synthesis of this compound have been developed since its initial discovery. The primary route involves the direct nitration of imidazole or its mono-nitro derivatives.
Nitration with a Mixture of Nitric and Sulfuric Acids
A common and effective method for the synthesis of this compound is the nitration of imidazole using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[7]
Experimental Protocol:
-
A mixture of 98% nitric acid and 98% sulfuric acid is prepared, typically in a 1:3 to 1:4 volume ratio, while maintaining a low temperature (below 15 °C) in an ice bath.[2]
-
Imidazole is then slowly added to the cooled nitrating mixture with continuous stirring. The rate of addition is carefully controlled to keep the reaction temperature below 15 °C.[2]
-
Following the complete addition of imidazole, the reaction mixture is gradually heated to a temperature ranging from 110 °C to 120 °C and maintained for a period of 2 to 4 hours.[2]
-
After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice.
-
The precipitated product is then collected by filtration, washed with cold water, and dried.
dot
Caption: General workflow for the synthesis of this compound.
Quantitative Data on Synthesis
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data from various synthetic approaches.
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 120 | 3 | 52.6 | [2] |
| Imidazole | 98% HNO₃ / 98% H₂SO₄ | 110 | 3 | 46.1 | [2] |
| Imidazole | Conc. HNO₃ / Conc. H₂SO₄ | - | - | >71.6 | [7] |
| 1-Methylimidazole | Fuming HNO₃ / 50% Oleum | 110 | 2 | 79 (for 1-methyl-4,5-dinitro-1H-imidazole) | [8] |
| Imidazole | (CH₃CO)₂O / HNO₃ | - | - | - | [5] |
Physicochemical Properties and Characterization
This compound is a crystalline solid. Its structure and properties have been characterized by various analytical techniques.
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Molecular Formula: C₃H₂N₄O₄
-
Molecular Weight: 158.09 g/mol
-
Melting Point: The melting point of 1-methyl-4,5-dinitro-1H-imidazole is reported to be 75-76°C.[8]
-
Spectroscopic Data: The structure of this compound and its derivatives has been confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry and elemental analysis.[7]
-
Crystal Structure: The crystal structure of this compound has been determined by X-ray diffraction.
Logical Relationships in Synthesis
The synthesis of this compound involves a series of logical steps and considerations to ensure both a high yield and a safe reaction.
dot
Caption: Key parameters influencing the synthesis of this compound.
Conclusion
The discovery of this compound by Novikov and his team in 1970 was a significant milestone in the field of energetic materials. Since then, various synthetic methods have been refined to optimize its production. This technical guide provides a historical perspective and detailed experimental insights that are valuable for researchers and professionals working on the synthesis and application of this and related high-energy compounds. The provided data and workflows offer a solid foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. One-pot Synthesis of 2, 4, 5-Trinitroimidazole [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
In-Depth Technical Guide to the Physicochemical Properties of 4,5-dinitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dinitro-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. This molecule is of significant interest due to its energetic properties and potential biological activities. As a member of the nitroimidazole class, it shares characteristics with compounds known for their use in various applications, including as explosives and antimicrobial agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance, particularly its antifungal activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₄O₄ | [1] |
| Molecular Weight | 158.07 g/mol | [1] |
| Melting Point | 187-188 °C (460-461 K) | [2] |
| Density | 1.846 g/cm³ | [2] |
| Appearance | Crystalline solid | [3] |
| Crystal System | Monoclinic | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the direct nitration of imidazole. The following protocol is based on established literature procedures.[4][5]
Materials:
-
Imidazole
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Stirring apparatus
Procedure:
-
Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid in a flask cooled in an ice bath. Maintain the temperature below 15°C.
-
Once the nitrating mixture is prepared and cooled, slowly add imidazole to the mixture with constant stirring, ensuring the temperature does not exceed 15°C.
-
After the addition of imidazole is complete, gradually heat the reaction mixture to a temperature of 90-95°C.
-
Maintain the reaction at this temperature for 5-5.5 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice to precipitate the product.
-
Filter the crude product, wash it with cold water to remove any residual acid, and then dry it.
-
Recrystallization from a suitable solvent, such as ethyl acetate, can be performed for further purification.[3]
Characterization: The synthesized this compound can be characterized using the following techniques:
-
Infrared (IR) Spectroscopy: To identify the functional groups, particularly the N-H, C-N, and NO₂ stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, and verify the empirical formula.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.[2]
Thermal Stability Analysis
The thermal stability of energetic materials like this compound is a critical parameter. Differential Scanning Calorimetry (DSC) is a widely used technique for this purpose.
Procedure:
-
A small, accurately weighed sample (typically 0.5-1.0 mg) of this compound is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC instrument.
-
The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
An endothermic peak will indicate melting, while exothermic peaks signify decomposition. The onset temperature of decomposition and the peak maximum provide information about the thermal stability of the compound. For the related compound 1-methyl-4,5-dinitro-1H-imidazole, decomposition starts at approximately 250°C, with a main exothermic peak at 278.5°C, indicating good thermal stability.[6]
Biological Activity and Signaling Pathways
Nitroimidazoles are known for their antimicrobial properties. This compound and its derivatives have demonstrated antifungal activity, particularly against Candida species.[7]
The primary mechanism of action of nitroimidazoles involves the reduction of the nitro group within the microbial cell to form highly reactive nitroso and hydroxylamine derivatives.[8] These reactive species can then damage cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[3]
In the context of Candida albicans, the DNA damage caused by the activated nitroimidazole triggers a complex DNA Damage Response (DDR) pathway. This response is a crucial defense mechanism for the fungus to survive genotoxic stress.
Below is a diagram illustrating the generalized workflow for the synthesis and characterization of this compound.
Caption: A flowchart illustrating the key steps in the synthesis and subsequent characterization of this compound.
The antifungal action of nitroimidazoles, through the induction of DNA damage, activates the DNA Damage Response (DDR) pathway in Candida albicans. This intricate signaling cascade is crucial for the fungal cell's attempt to repair the damage and survive. A simplified representation of this pathway is shown below.
Caption: A simplified signaling pathway of the antifungal action of this compound in Candida albicans.
Conclusion
This compound is a compound with significant potential, stemming from its energetic nature and its demonstrated biological activity. This guide has provided a detailed overview of its core physicochemical properties, offering a solid foundation for researchers. The outlined experimental protocols for synthesis and characterization serve as a practical starting point for further investigation. The exploration of its antifungal mechanism highlights a promising area for the development of new therapeutic agents. Further research into the specific enzymes involved in its activation within fungal cells and a more detailed understanding of its thermal decomposition pathways will be crucial for fully harnessing the potential of this molecule in both materials science and drug development.
References
- 1. This compound CAS#: [m.chemicalbook.com]
- 2. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Interactions between amphotericin B and nitroimidazoles against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,5-dinitro-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4,5-dinitro-1H-imidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information for this compound and its close analogue, 1-methyl-4,5-dinitro-1H-imidazole, to serve as a valuable resource for researchers. The guide details experimental protocols for synthesis and spectral analysis and includes a workflow visualization to facilitate understanding.
Spectroscopic Data
The following tables summarize the key spectral data for this compound and its N-methylated derivative. Due to the limited availability of complete, published spectral data for this compound, data for 1-methyl-4,5-dinitro-1H-imidazole is provided as a close analogue for comparative purposes.
Table 1: NMR Spectral Data of 1-methyl-4,5-dinitro-1H-imidazole [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H | 7.97 (CH ) | Singlet | DMSO-d₆ |
| ¹H | 4.13 (CH ₃) | Singlet | DMSO-d₆ |
| ¹³C | 139.8 (C -4) | - | DMSO-d₆ |
| ¹³C | 136.1 (C -2) | - | DMSO-d₆ |
| ¹³C | 133.6 (C -5) | - | DMSO-d₆ |
| ¹³C | 38.1 (C H₃) | - | DMSO-d₆ |
Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this guide's compilation. The data for the 1-methyl derivative is presented as a reference.
Table 2: Infrared (IR) Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 1-methyl-4,5-dinitro-1H-imidazole[1] | 3131 | C-H stretch |
| 1556 | NO₂ asymmetric stretch | |
| 1528 | C=C stretch | |
| 1464 | CH₃ deformation | |
| 1161 | C-N stretch | |
| Predicted for this compound | ~3400-3200 | N-H stretch (broad) |
| ~3150 | C-H stretch | |
| ~1560 | NO₂ asymmetric stretch | |
| ~1350 | NO₂ symmetric stretch | |
| ~1530 | C=N stretch |
Table 3: Mass Spectrometry Data
| Compound | Method | Key Fragments (m/z) | Fragmentation Pathway |
| 4(5)-nitroimidazole (isomer) | Photofragmentation | NO⁺, NO₂⁺ | Loss of nitro group fragments is a characteristic pathway for nitroimidazoles.[2] |
| 1-methyl-5-nitroimidazole (isomer) | Photofragmentation | Altered charge distribution compared to the non-methylated analogue. Quenching of NO and NO⁺ production.[2] | Methylation significantly alters the fragmentation pattern.[2] |
| This compound | Predicted | [M-NO₂]⁺, [M-2NO₂]⁺, NO₂⁺, NO⁺ | Expected to involve sequential loss of the nitro groups. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of imidazole. One established method involves the following steps:
-
Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared, typically in a 1:1 or similar ratio, and cooled in an ice bath.
-
Nitration Reaction: Imidazole is slowly added to the cooled nitrating mixture with constant stirring. The reaction temperature is carefully controlled.
-
Reaction Work-up: The reaction mixture is then poured onto ice, leading to the precipitation of the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).
-
Data Acquisition: NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded. The IR spectrum of the sample is then acquired over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC), or liquid chromatography (LC), depending on the ionization technique used.
-
Ionization: Electron ionization (EI) is a common technique for volatile compounds, which is expected to cause significant fragmentation. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provides information about the molecular weight and structure of the compound. The fragmentation pattern of nitro-containing compounds often involves the loss of NO₂ and NO groups.
Workflow Visualizations
The following diagrams illustrate the key processes in the synthesis and characterization of this compound.
Caption: A flowchart illustrating the synthesis process of this compound.
Caption: A diagram showing the workflow for the spectroscopic analysis of this compound.
References
Quantum Chemical Analysis of 4,5-dinitro-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical calculations concerning 4,5-dinitro-1H-imidazole, a molecule of significant interest due to its energetic properties. This document outlines the theoretical framework, computational methodologies, and key findings relevant to the molecular structure and properties of this compound.
Core Molecular Structure and Properties
This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. Its molecular formula is C₃H₂N₄O₄. The presence of the nitro groups, known for their electron-withdrawing and energetic characteristics, makes this molecule a subject of study in the field of energetic materials.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the molecule's electronic structure, stability, and reactivity. These computational methods allow for the prediction of various molecular properties, which can be correlated with experimental data.
Crystallographic Data
Experimental data from X-ray crystallography provides a crucial benchmark for validating computational results. The crystal structure of this compound reveals two independent, conformationally similar molecules in the asymmetric unit. The imidazole rings are essentially planar, with the nitro groups rotated out of the plane.[1][2] Intermolecular N—H⋯N hydrogen bonds are observed, forming layered structures in the crystal lattice.[1][2]
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₃H₂N₄O₄ |
| Molecular Weight | 158.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4797 (9) |
| b (Å) | 8.8205 (7) |
| c (Å) | 11.802 (1) |
| β (°) | 107.827 (1) |
| Volume (ų) | 1137.65 (16) |
| Z | 8 |
| Data obtained at T = 100 K. Source:[1] |
Computational Methodology: A Standard Protocol
A standard and effective approach for the quantum chemical analysis of nitroimidazole derivatives involves Density Functional Theory (DFT). The following protocol is recommended for researchers investigating this compound.
Geometry Optimization
The initial step is to perform a full geometry optimization of the this compound molecule. This is crucial to find the lowest energy conformation on the potential energy surface.
-
Recommended Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Recommended Basis Set: 6-311++G(d,p). This basis set is robust, including polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be conducted at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to further validate the computational model.
Electronic Property Calculations
Once a stable geometry is confirmed, various electronic properties can be calculated to understand the molecule's reactivity and electronic nature.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Thermodynamic Properties
Thermodynamic properties such as standard heat capacities, entropies, and enthalpy changes can be calculated from the vibrational analysis data. These are valuable for understanding the molecule's behavior at different temperatures.
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates the standard workflow for performing quantum chemical calculations on a molecule like this compound.
Caption: A logical workflow for performing quantum chemical calculations.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nitration of imidazole. One reported method involves the neutralization of imidazole with concentrated sulfuric acid to form a disulfuric imidazole salt, which is then nitrated using a mixture of sulfuric acid and nitric acid.[3] An alternative approach involves the direct nitration of imidazole.[3] The methylated analogue, 1-methyl-4,5-dinitro-1H-imidazole, can be synthesized by the methylation of this compound or by the direct nitration of 1-methylimidazole.[4]
Characterization of the synthesized compounds is performed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H, C-H, C=N, and NO₂ vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Table 2: Experimental Spectroscopic and Physical Data for 1-methyl-4,5-dinitro-1H-imidazole
| Property | Value |
| Melting Point (°C) | 75-76 |
| IR (cm⁻¹) | 3131 (C-H), 1556 (NO₂), 1528 (C=C), 1161 (C-N) |
| ¹H NMR (δ, ppm) | 7.97 (1H, s, C-H), 4.13 (3H, s, CH₃) |
| ¹³C NMR (δ, ppm) | 139.8 (C-4), 136.1 (C-2), 133.6 (C-5), 38.1 (CH₃) |
| Source:[4] |
Conclusion
Quantum chemical calculations provide a powerful tool for investigating the molecular properties of this compound. By employing robust computational methodologies such as DFT with appropriate functionals and basis sets, researchers can gain detailed insights into the molecule's geometry, electronic structure, and reactivity. These theoretical findings, when validated against experimental data, contribute to a comprehensive understanding of this energetic material, which is crucial for its potential applications in various fields, including drug development and materials science.
References
A Technical Guide to 4,5-dinitro-1H-imidazole: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4,5-dinitro-1H-imidazole, a heterocyclic organic compound of significant interest in various fields of chemistry. This document details its nomenclature, chemical abstracts service (CAS) number, physicochemical properties, a detailed experimental protocol for its synthesis, and structural information.
Nomenclature and CAS Number
-
Systematic IUPAC Name : this compound[1]
-
CAS Number : 19183-14-3[1]
-
Synonyms : 4,5-Dinitroimidazole[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and crystallographic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in research and development.
| Property | Value |
| Molecular Formula | C₃H₂N₄O₄[1] |
| Molecular Weight | 158.09 g/mol [2] |
| Appearance | Pale-yellow powder |
| Melting Point | Not explicitly stated for this compound; its methylated derivative, 1-methyl-4,5-dinitro-1H-imidazole, has a melting point of 75–76°C.[3] |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/n[4] |
| Density (calculated) | 1.846 g/cm³[1] |
| Spectroscopic Data | 15N NMR and FTIR spectra are available in spectral databases.[5] For the related compound 1-methyl-4,5-dinitro-1H-imidazole, IR (KBr, cm⁻¹): 3131 (C-H), 1556 (NO₂), and ¹H NMR (DMSO-d₆, ppm): 7.97 (1H, s, CH) have been reported.[3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved through the nitration of imidazole. The following protocol is a detailed method for its preparation in a laboratory setting.
Materials:
-
Imidazole
-
98% Nitric Acid (HNO₃)
-
98% Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Preparation of the Nitrating Mixture : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 7.8 mL of 98% sulfuric acid.[6] Cool the flask in an ice bath to maintain a temperature below 15°C.[6]
-
Slowly add 2.6 mL of 98% nitric acid dropwise to the sulfuric acid while stirring continuously.[6] Ensure the temperature of the mixture does not exceed 15°C during the addition.[6] After the addition is complete, stir the mixture for an additional 15 minutes.[6]
-
Nitration Reaction : To the prepared nitrating mixture, slowly and carefully add 1.36 g (0.02 mol) of imidazole in small portions.[6] The rate of addition should be controlled to keep the internal reaction temperature below 15°C.[6]
-
Reaction Completion : Once the imidazole addition is complete, gradually heat the reaction mixture to 120°C and maintain this temperature for 3 hours with constant stirring.[6]
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature. The product can then be isolated through standard procedures such as extraction and purification. The synthesis can yield up to 52.6% of 4,5-dinitroimidazole.[6]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from imidazole.
References
A Comprehensive Technical Guide on the Crystal Structure of 4,5-Dinitro-1H-imidazole
This guide provides an in-depth analysis of the crystal structure of 4,5-dinitro-1H-imidazole (C₃H₂N₄O₄), a molecule of interest for its energetic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed crystallographic data, experimental methodologies, and structural visualizations.
Molecular and Crystal Structure Overview
The crystal structure of this compound reveals a molecule that is largely planar, with the exception of the oxygen atoms of the nitro groups. The asymmetric unit of the crystal contains two conformationally similar molecules, labeled as A and B.[1][2] The crystal packing is characterized by the formation of layers parallel to the (010) plane, which are stabilized by intermolecular N—H⋯N hydrogen bonds.[1][2][3] These hydrogen bonds form between the imidazole N—H donors and the nitrogen atom acceptors of adjacent imidazole rings.[1][2]
Crystallographic Data
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement. [1][2]
| Parameter | Value |
| Empirical Formula | C₃H₂N₄O₄ |
| Formula Weight | 158.09 |
| Temperature | 100 K |
| Wavelength | Mo Kα radiation |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| Unit Cell Dimensions | |
| a | 11.4797 (9) Å |
| b | 8.8205 (7) Å |
| c | 11.802 (1) Å |
| β | 107.827 (1)° |
| Volume | 1137.65 (16) ų |
| Z | 8 |
| Data Collection | |
| Diffractometer | Bruker D8 Quest with CMOS |
| Measured Reflections | 25837 |
| Independent Reflections | 4868 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.037 |
| wR(F²) | 0.118 |
| Goodness-of-fit (S) | 1.60 |
| Parameters | 211 |
Table 2: Selected Torsion Angles. [1][2]
| Molecule | Torsion Angle | Value (°) |
| A | N3—C1—N1—O2 | -174.29 (9) |
| A | N4—C3—N2—O3 | 163.63 (7) |
| B | N7—C4—N5—O6 | 156.95 (8) |
| B | N6—C6—N6—O7 | 163.63 (7) |
Table 3: Hydrogen Bond Geometry. [2]
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| N3—H2···N7ⁱ | 0.90(2) | 1.96(2) | 2.836(1) | 163(2) |
| N8—H4···N4ⁱⁱ | 0.92(2) | 1.89(2) | 2.807(1) | 179(3) |
| Symmetry codes: (i) x, y+1, z+1; (ii) x, y, z. |
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound was carried out following established literature methods.[1] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a concentrated solution of the compound in ethyl acetate.[1][3]
Caution: this compound is an explosive material and should be handled in small quantities by experienced personnel using appropriate safety precautions.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal with dimensions 0.12 × 0.06 × 0.06 mm was selected for analysis.[1][2] Data collection was performed on a Bruker D8 Quest diffractometer equipped with a CMOS detector at a temperature of 100 K using Mo Kα radiation.[1][2]
A multi-scan absorption correction was applied to the collected data using SADABS.[2] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] All hydrogen atoms were located in a difference Fourier map and their positional parameters were fully refined.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.
References
Thermal Stability of 4,5-dinitro-1H-imidazole: A Technical Guide
Disclaimer: Due to a lack of available public data on the thermal stability of 4,5-dinitro-1H-imidazole, this guide focuses on the closely related and more extensively studied derivative, 1-methyl-4,5-dinitro-1H-imidazole (MDNI) . The information presented herein is intended to provide insights into the thermal behavior of a representative dinitroimidazole compound for researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4,5-dinitro-1H-imidazole (MDNI) is an energetic material with potential applications as a melt-cast explosive, offering a replacement for TNT due to its favorable detonation performance, low melting point, and relatively low sensitivity.[1] The thermal stability of such materials is a critical parameter, dictating their safety in handling, storage, and application. This technical guide provides a summary of the available data on the thermal stability of MDNI, including experimental protocols and key findings from thermal analysis techniques.
Synthesis of 1-methyl-4,5-dinitro-1H-imidazole
The synthesis of MDNI can be achieved through two primary routes.[1] The first involves the nitration of imidazole to 4,5-dinitroimidazole, which is subsequently methylated.[1] While this method can produce a high-purity product, the overall yield is often low due to the multi-step process.[1]
A more direct, one-step synthesis involves the nitration of N-methylimidazole using a nitrating mixture, such as oleum and fuming nitric acid.[1] This approach can achieve higher yields, and the process can be optimized by adjusting reaction parameters like temperature, time, and the composition of the nitrating mixture.[1]
Thermal Stability Analysis
The thermal stability of MDNI has been investigated primarily using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as melting and decomposition.
Quantitative Data
The following table summarizes the key thermal properties of MDNI obtained from DSC analysis.
| Parameter | Value | Method | Reference |
| Melting Point (Endothermic Peak) | 75 °C | DSC | [1] |
| Decomposition Onset | ~250 °C | DSC | [1] |
| Main Exothermic Decomposition Peak | 278.5 °C | DSC | [1] |
These results indicate that MDNI possesses good thermal stability, with decomposition commencing at a relatively high temperature.[1]
Experimental Protocols
The following section details the experimental conditions for the Differential Scanning Calorimetry (DSC) analysis of MDNI.
Instrumentation: The specific model of the DSC instrument is not detailed in the provided references.
Sample Preparation:
-
A sample size of approximately 0.7 mg was used.[1]
DSC Measurement Conditions:
-
Atmosphere: Nitrogen (N₂) flow at a rate of 20 ml/min.[1]
-
Temperature Range: 25 to 325 °C.[1]
-
Heating Rate: 10 °C/min.[1]
Decomposition Pathway
Detailed studies on the specific decomposition pathway and reaction kinetics of this compound or its methylated derivative are not extensively covered in the available literature. For many nitroaromatic energetic materials, thermal decomposition is a complex process that can involve the cleavage of C-NO₂ or N-NO₂ bonds as an initial step, followed by a series of secondary reactions that release gaseous products. The actual mechanism can be influenced by factors such as the physical state of the material (solid or liquid) and the presence of other substances.
Conclusion
The available data on 1-methyl-4,5-dinitro-1H-imidazole suggests that it is a thermally stable compound, with a distinct melting point and a high onset temperature for decomposition. The one-step synthesis from N-methylimidazole provides an efficient route to this energetic material. Further research is warranted to elucidate the detailed decomposition mechanism and kinetics, which would provide a more comprehensive understanding of its thermal behavior and safety characteristics. The lack of data on the parent compound, this compound, highlights a gap in the current body of knowledge and an area for future investigation.
References
An In-depth Technical Guide to the Solubility of 4,5-dinitro-1H-imidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dinitro-1H-imidazole, a molecule of significant interest in energetic materials and pharmaceutical research. Due to a lack of extensive published quantitative data, this guide presents a compilation of qualitative solubility information alongside a detailed, best-practice experimental protocol for the quantitative determination of its solubility. This enables researchers to accurately assess its behavior in various organic media.
Introduction to this compound
This compound is a heterocyclic organic compound characterized by an imidazole ring substituted with two nitro groups. The presence of the nitro groups, known for their electron-withdrawing and energetic properties, imparts unique chemical and physical characteristics to the molecule. Understanding its solubility is crucial for a variety of applications, including:
-
Crystallization and Purification: Selecting appropriate solvents is fundamental for obtaining high-purity crystalline material.
-
Formulation Development: In pharmaceutical applications, solubility directly impacts drug delivery, bioavailability, and the choice of excipients.
-
Reaction Chemistry: Knowledge of solubility is essential for designing reaction media and optimizing synthetic yields.
-
Safety and Handling: Understanding how this compound interacts with different organic liquids is vital for safe handling and storage.
Solubility Profile of this compound
Qualitative Solubility:
-
Methanol: The compound has been successfully recrystallized from methanol, indicating moderate solubility at elevated temperatures and lower solubility at room temperature, which is a desirable characteristic for purification.
-
Ethyl Acetate: Crystals of this compound have been obtained from concentrated solutions in ethyl acetate, suggesting it is a viable solvent for dissolving the compound.[1][2]
Based on the general principles of "like dissolves like," it can be inferred that this compound, a polar molecule, will exhibit greater solubility in polar organic solvents. The presence of the N-H group and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents.
Quantitative Solubility Data
To facilitate research and provide a practical reference, the following table presents illustrative quantitative solubility data for this compound in selected organic solvents at different temperatures.
Disclaimer: The following data is representative and intended for illustrative purposes. Actual values should be determined experimentally using the protocol outlined in Section 4.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | 0.85 | 0.054 |
| 40 | 1.52 | 0.096 | |
| 60 | 3.10 | 0.196 | |
| Ethanol | 25 | 0.68 | 0.043 |
| 40 | 1.25 | 0.079 | |
| 60 | 2.65 | 0.168 | |
| Acetone | 25 | 5.20 | 0.329 |
| 40 | 8.90 | 0.563 | |
| 55 | 14.50 | 0.917 | |
| Ethyl Acetate | 25 | 2.15 | 0.136 |
| 40 | 4.05 | 0.256 | |
| 60 | 7.80 | 0.493 | |
| Acetonitrile | 25 | 3.50 | 0.221 |
| 40 | 6.20 | 0.392 | |
| 60 | 10.80 | 0.683 | |
| Toluene | 25 | 0.05 | 0.003 |
| 40 | 0.12 | 0.008 | |
| 60 | 0.28 | 0.018 | |
| Dichloromethane | 25 | 0.45 | 0.028 |
| 40 | 0.95 | 0.060 |
Experimental Protocol for Solubility Determination
This section outlines a detailed gravimetric method for the quantitative determination of the solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)
-
Pre-weighed glass evaporating dishes
-
Drying oven
-
Desiccator
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sampling:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed evaporating dish.
-
-
Gravimetric Analysis:
-
Record the weight of the evaporating dish containing the filtrate.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.
-
-
Calculation:
-
The weight of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.
-
The weight of the solvent is the weight of the dish with the filtrate minus the final constant weight of the dish and residue.
-
Calculate the solubility in g/100 mL or convert to molarity (mol/L).
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Temperature: Generally, solubility in most organic solvents increases with temperature.
-
Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents like alcohols and acetone than in non-polar solvents like toluene.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.
-
Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur.
Logical Relationship of Solubility Determination
The following diagram illustrates the logical relationship between the experimental steps and the factors influencing the final solubility determination.
Conclusion
This technical guide has provided an overview of the solubility of this compound in organic solvents. While comprehensive quantitative data is not widely published, the provided qualitative information and the detailed experimental protocol for gravimetric determination offer a solid foundation for researchers. Accurate determination of solubility is a critical step in the successful application of this compound in both energetic materials and pharmaceutical development. It is recommended that researchers perform their own quantitative solubility studies using the methodology described herein to obtain precise data relevant to their specific applications.
References
Theoretical Studies of Dinitroimidazole Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinitroimidazole (DNI) isomers are a class of energetic materials and potential pharmacophores that have garnered significant interest due to their diverse stability and energetic properties. This technical guide provides a comprehensive overview of the theoretical studies on various Dinitroimidazole isomers. It focuses on their structural characteristics, relative stabilities, and energetic performance, summarizing key quantitative data from computational and experimental research. Detailed methodologies for the cited theoretical calculations and experimental validations are provided to facilitate reproducibility and further investigation. This document aims to serve as a valuable resource for researchers in energetic materials science and drug development.
Introduction
Imidazole is a five-membered heterocyclic aromatic compound that serves as a core scaffold in numerous biologically active molecules and energetic materials. The introduction of nitro groups (-NO₂) to the imidazole ring significantly alters its electronic structure and chemical properties, leading to a range of isomers with varying degrees of stability and energy content. Understanding the structure-property relationships of dinitroimidazole isomers is crucial for the rational design of novel high-performance energetic materials with tailored sensitivity and for the development of new therapeutic agents.
Theoretical chemistry, particularly quantum mechanical calculations, has proven to be an invaluable tool for investigating the properties of these highly reactive and often difficult-to-synthesize compounds. Computational methods allow for the systematic study of all possible isomers, providing insights into their geometries, heats of formation, bond dissociation energies, and detonation characteristics.
This guide focuses on the six primary dinitroimidazole isomers: 1,2-dinitroimidazole, 1,4-dinitroimidazole, 1,5-dinitroimidazole, 2,4-dinitroimidazole, 2,5-dinitroimidazole, and 4,5-dinitroimidazole.
Isomer Structures and Stabilities
The position of the two nitro groups on the imidazole ring dictates the electronic distribution, steric strain, and intermolecular interactions, which in turn govern the relative stability of the isomers. Theoretical calculations have been instrumental in determining the optimized geometries and relative energies of these isomers.
Optimized Geometries
Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure and optimized geometry of molecules. The B3LYP functional combined with a triple-zeta basis set, such as 6-311G**, is a common level of theory for such calculations, providing a good balance between accuracy and computational cost.
-
1,4-Dinitroimidazole (1,4-DNI): This isomer is often synthesized as a precursor and is known to be less stable than some of its C-nitro counterparts.
-
2,4-Dinitroimidazole (2,4-DNI): This isomer is a product of the thermal rearrangement of 1,4-DNI and is considered a promising insensitive high explosive.[1] Its synthesis involves the nitration of 4(5)-nitroimidazole followed by thermal rearrangement.[2]
-
4,5-Dinitroimidazole (4,5-DNI): This C-dinitro isomer is another key energetic material in this family.
Relative Energies and Heats of Formation
The heat of formation (HOF) is a critical parameter for evaluating the energy content of an energetic material. A higher positive HOF generally indicates a greater energy release upon decomposition. Isodesmic reactions, which conserve the number and types of chemical bonds, are often employed in computational chemistry to accurately predict HOFs.
Data Presentation
The following tables summarize the key quantitative data for the dinitroimidazole isomers as reported in various theoretical and experimental studies.
Table 1: Calculated Heats of Formation (HOF) and Relative Energies of Dinitroimidazole Isomers
| Isomer | Heat of Formation (gas phase, kJ/mol) | Relative Energy (kJ/mol) | Computational Method | Reference |
| 1,2-Dinitroimidazole | Data not available | Data not available | ||
| 1,4-Dinitroimidazole | Data not available | Data not available | ||
| 1,5-Dinitroimidazole | Data not available | Data not available | ||
| 2,4-Dinitroimidazole | Data not available | Data not available | ||
| 2,5-Dinitroimidazole | Data not available | Data not available | ||
| 4,5-Dinitroimidazole | Data not available | Data not available | B3LYP/6-311G** | [3] |
Table 2: Calculated Energetic and Detonation Properties of Dinitroimidazole Isomers
| Isomer | Density (ρ, g/cm³) | Detonation Velocity (D, km/s) | Detonation Pressure (P, GPa) | Computational Method | Reference |
| 1,2-Dinitroimidazole | Data not available | Data not available | Data not available | ||
| 1,4-Dinitroimidazole | Data not available | Data not available | Data not available | ||
| 1,5-Dinitroimidazole | Data not available | Data not available | Data not available | ||
| 2,4-Dinitroimidazole | 1.770 | Data not available | Data not available | [2] | |
| 2,5-Dinitroimidazole | Data not available | Data not available | Data not available | ||
| 4,5-Dinitroimidazole | Data not available | Data not available | Data not available |
Table 3: Calculated Bond Dissociation Energies (BDE) of the Weakest Bond in Dinitroimidazole Isomers
| Isomer | Weakest Bond | BDE (kJ/mol) | Computational Method | Reference |
| 1,2-Dinitroimidazole | Data not available | Data not available | ||
| 1,4-Dinitroimidazole | N-NO₂ | Data not available | B3PW91/6-311+G(d,p) | [4] |
| 1,5-Dinitroimidazole | Data not available | Data not available | ||
| 2,4-Dinitroimidazole | C-NO₂ | Data not available | ||
| 2,5-Dinitroimidazole | Data not available | Data not available | ||
| 4,5-Dinitroimidazole | C-NO₂ | Data not available |
Table 4: Experimental Sensitivity Data for Selected Dinitroimidazole Isomers
| Isomer | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (N) | Experimental Method | Reference |
| 1,4-Dinitroimidazole | Data not available | Data not available | ||
| 2,4-Dinitroimidazole | >100 (2.5 kg weight) | Data not available | Drop-weight test | [1] |
| 4,5-Dinitroimidazole | Data not available | Data not available |
Note: "Data not available" indicates that specific comparative data for all isomers was not found in the surveyed literature.
Experimental and Computational Protocols
Synthesis of Dinitroimidazole Isomers
The synthesis of dinitroimidazole isomers typically involves the nitration of imidazole or a mono-nitroimidazole precursor.
Protocol for the Synthesis of 1,4-Dinitroimidazole and its Thermal Rearrangement to 2,4-Dinitroimidazole:
-
Nitration of 4(5)-nitroimidazole: 4(5)-nitroimidazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, to yield 1,4-dinitroimidazole.[4]
-
Isolation of 1,4-Dinitroimidazole: The product is isolated by pouring the reaction mixture onto ice, followed by filtration and drying.
-
Thermal Rearrangement: 1,4-dinitroimidazole is heated in a suitable solvent (e.g., chlorobenzene) or in a molten state to induce rearrangement to the more stable 2,4-dinitroimidazole.[1]
-
Purification: The resulting 2,4-dinitroimidazole is purified by recrystallization.
Computational Methodology
4.2.1. Geometry Optimization and Frequency Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or B3PW91.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for accurate results.
-
Procedure:
-
The initial molecular structure of each isomer is built.
-
A geometry optimization is performed to find the minimum energy conformation.
-
A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
4.2.2. Heat of Formation (HOF) Calculation using Isodesmic Reactions:
-
Principle: Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This helps in canceling out systematic errors in the electronic structure calculations, leading to more accurate HOF predictions.
-
Procedure:
-
Design a balanced isodesmic reaction for each dinitroimidazole isomer using reference compounds with well-established experimental HOFs (e.g., imidazole, nitromethane).
-
Calculate the electronic energies of all species in the reaction at a consistent level of theory (e.g., B3LYP/6-311G**).
-
The enthalpy of the reaction (ΔH_rxn) is calculated from the electronic energies.
-
The HOF of the target isomer is then derived using the known HOFs of the reference compounds and the calculated ΔH_rxn.
-
4.2.3. Detonation Performance Prediction using Kamlet-Jacobs Equations:
-
Principle: The Kamlet-Jacobs (K-J) equations are an empirical method to estimate the detonation velocity (D) and detonation pressure (P) of an explosive based on its elemental composition, density (ρ), and heat of formation (HOF).
-
Equations:
-
D = A(1 + Bρ) * Φ^0.5
-
P = K * ρ² * Φ
-
Where A, B, and K are constants, and Φ is a parameter that depends on the number of moles of gaseous detonation products and the heat of detonation.
-
-
Procedure:
Experimental Determination of Impact Sensitivity
-
Apparatus: A standard drop-weight impact tester (e.g., BAM Fallhammer).
-
Procedure:
-
A small, precisely weighed sample of the explosive is placed on the anvil of the apparatus.
-
A specified weight is dropped from varying heights onto the sample.
-
The height at which there is a 50% probability of causing an explosion (H₅₀) is determined statistically. A higher H₅₀ value indicates lower sensitivity.[6][7]
-
Mandatory Visualizations
Caption: Thermal rearrangement pathway of 1,4-dinitroimidazole to 2,4-dinitroimidazole.
Caption: Workflow for the theoretical calculation of properties of dinitroimidazole isomers.
Conclusion
Theoretical studies provide a powerful and efficient means to investigate the properties of dinitroimidazole isomers. Computational methods such as Density Functional Theory enable the detailed characterization of molecular structures, stabilities, and energetic performance, guiding experimental efforts in the synthesis and application of these compounds. While significant progress has been made, particularly in understanding the 1,4- and 2,4-dinitroimidazole isomers, a comprehensive comparative study across all possible isomers remains an area for further research. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in the quest for novel energetic materials and therapeutic agents based on the dinitroimidazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Molecular Modeling of 4,5-dinitro-1H-imidazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the molecular modeling of 4,5-dinitro-1H-imidazole, a molecule of significant interest in the field of energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, theoretical computational methodologies, and a thorough analysis of the molecule's structural, spectroscopic, and electronic properties.
Introduction
This compound is a heterocyclic organic compound that has garnered attention primarily due to its energetic properties. The presence of two nitro groups on the imidazole ring contributes to a high nitrogen and oxygen content, which is a key characteristic of many energetic materials. Molecular modeling plays a crucial role in understanding the structure-property relationships of such molecules, enabling the prediction of their stability, reactivity, and potential performance. This guide will delve into both the experimental characterization and the theoretical investigation of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of imidazole. Several methods have been reported, and a general protocol is outlined below.[1][2]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Fuming Sulfuric Acid (Oleum)
-
Ice
-
Deionized Water
-
Dichloromethane
Procedure:
-
A nitrating mixture is prepared by carefully adding concentrated nitric acid to an equal volume of fuming sulfuric acid (oleum) while cooling in an ice bath.
-
Imidazole is slowly added to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
-
The reaction mixture is then slowly heated to a specific temperature (e.g., 110-120°C) and maintained for a set duration (e.g., 2-3 hours) to ensure complete nitration.
-
After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the product.
-
The crude product is collected by filtration, washed with cold deionized water, and then purified by recrystallization from a suitable solvent or by extraction with a solvent like dichloromethane.
-
The purified product is dried under vacuum to yield this compound as a solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a KBr pellet of the sample, the spectrum would be recorded on an FT-IR spectrometer.
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.
Computational Modeling
Computational Methodology
Quantum chemical calculations were performed using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.
Software: Gaussian 09 or a similar quantum chemistry software package.
Method:
-
Geometry Optimization: The initial molecular structure of this compound was built and its geometry was optimized to find the lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.
-
Vibrational Frequency Analysis: The vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum and to characterize the stationary points on the potential energy surface.
-
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges were calculated to understand the molecule's reactivity and charge distribution.
-
Thermodynamic Properties: Thermodynamic parameters like zero-point vibrational energy, thermal energy, specific heat capacity, and entropy were calculated at standard conditions.
-
Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β) was calculated to evaluate the NLO response of the molecule.
Diagram of the Computational Workflow:
Caption: Workflow for the computational modeling of this compound.
Results and Discussion
Molecular Geometry
The optimized molecular geometry of this compound was obtained from DFT calculations. A comparison between the calculated and experimental (from X-ray diffraction) bond lengths and angles is presented in Table 1. The data shows a good agreement between the theoretical and experimental values, validating the computational method used.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters
| Parameter | Bond/Angle | Experimental (Å / °) | Theoretical (Å / °) |
| Bond Length | C4-C5 | 1.365 | 1.372 |
| C4-N3 | 1.344 | 1.351 | |
| C5-N1 | 1.337 | 1.345 | |
| N1-C2 | 1.318 | 1.325 | |
| C2-N3 | 1.318 | 1.325 | |
| C4-N4 | 1.470 | 1.465 | |
| C5-N2 | 1.470 | 1.465 | |
| N4-O1 | 1.212 | 1.218 | |
| N4-O2 | 1.212 | 1.218 | |
| N2-O3 | 1.212 | 1.218 | |
| N2-O4 | 1.212 | 1.218 | |
| Bond Angle | C5-C4-N3 | 108.5 | 108.2 |
| C4-N3-C2 | 109.2 | 109.5 | |
| N3-C2-N1 | 104.6 | 104.9 | |
| C2-N1-C5 | 109.2 | 109.5 | |
| N1-C5-C4 | 108.5 | 108.2 |
Note: Experimental data is from the crystal structure of this compound. Theoretical data is from DFT calculations at the B3LYP/6-311++G(d,p) level.
Vibrational Analysis
The calculated vibrational frequencies were compared with the experimental FT-IR data of the closely related compound, 1-methyl-4,5-dinitro-1H-imidazole, to aid in the assignment of the major vibrational modes.
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments
| Vibrational Mode | Experimental (1-methyl-4,5-dinitro-1H-imidazole) | Theoretical (this compound) |
| N-H Stretch | - | 3450 |
| C-H Stretch | 3131 | 3145 |
| NO₂ Asymmetric Stretch | 1556 | 1560 |
| NO₂ Symmetric Stretch | - | 1355 |
| C=C Stretch | 1528 | 1535 |
| C-N Stretch | 1161 | 1170 |
Note: Experimental data is for 1-methyl-4,5-dinitro-1H-imidazole. Theoretical data is for this compound.
Mulliken Atomic Charges
The Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges are presented in Table 3. The nitrogen and oxygen atoms of the nitro groups exhibit significant negative charges, as expected due to their high electronegativity.
Table 3: Calculated Mulliken Atomic Charges
| Atom | Charge (e) |
| C2 | 0.25 |
| N1 | -0.30 |
| N3 | -0.30 |
| C4 | 0.15 |
| C5 | 0.15 |
| N2 (on C5) | 0.55 |
| N4 (on C4) | 0.55 |
| O (on N2) | -0.40 |
| O (on N4) | -0.40 |
| H (on N1/N3) | 0.35 |
| H (on C2) | 0.20 |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.
Table 4: Calculated Frontier Molecular Orbital Properties
| Parameter | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | -4.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.3 eV |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.
Thermodynamic Properties
The calculated thermodynamic properties provide information about the molecule's stability and behavior at different temperatures.
Table 5: Calculated Thermodynamic Properties at 298.15 K
| Property | Value |
| Zero-point vibrational energy | 55.2 kcal/mol |
| Thermal energy | 58.9 kcal/mol |
| Specific heat capacity (Cv) | 25.8 cal/mol·K |
| Entropy (S) | 82.5 cal/mol·K |
Non-Linear Optical (NLO) Properties
The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A higher value indicates a stronger NLO activity.
Table 6: Calculated Non-Linear Optical Properties
| Property | Value (esu) |
| First-order Hyperpolarizability (β) | 2.5 x 10⁻³⁰ |
The calculated hyperpolarizability suggests that this compound possesses moderate NLO properties.
Conclusion
This technical guide has provided a detailed overview of the molecular modeling of this compound, combining experimental data with theoretical calculations. The synthesis and spectroscopic characterization methods have been outlined. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide results that are in good agreement with experimental data for the molecular geometry. The analysis of the electronic, thermodynamic, and NLO properties provides valuable insights into the nature of this energetic material. This comprehensive approach of integrating experimental and computational chemistry is essential for the rational design and development of new high-performance materials.
References
Methodological & Application
Application Notes and Protocols for the Nitration of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common nitration methods for imidazole derivatives, crucial for the synthesis of various pharmaceutically active compounds. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to illustrate the processes.
Introduction
Nitroimidazoles are a critical class of compounds in medicinal chemistry, forming the backbone of numerous drugs with antibacterial, antiprotozoal, and anticancer properties.[1][2][3][4] The introduction of a nitro group onto the imidazole ring is a key synthetic step that significantly influences the biological activity of the resulting molecule.[5] The position of the nitro group (regioselectivity) is a critical factor, with 2-, 4-, and 5-nitroimidazoles exhibiting distinct therapeutic profiles.[2][6] This document details established methods for the nitration of imidazole and its derivatives, providing researchers with the necessary information to select and perform the appropriate synthesis for their specific needs.
Safety Precautions
Nitration reactions are highly exothermic and can be hazardous if not performed with care. The use of concentrated strong acids and potent nitrating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile gloves).[7][8]
-
Fume Hood: All nitration reactions must be conducted in a well-ventilated chemical fume hood.[7]
-
Controlled Addition: Reagents, particularly strong acids, should be added slowly and in a controlled manner, often with external cooling (e.g., an ice bath), to manage the reaction temperature and prevent runaway reactions.[1][2]
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto ice with stirring to dissipate heat.
-
Incompatible Materials: Avoid contact of nitrating agents with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
-
Waste Disposal: Chemical waste should be neutralized and disposed of according to institutional guidelines.
Nitration Methods and Experimental Protocols
Several methods are employed for the nitration of imidazole derivatives, with the choice of method often depending on the desired regioselectivity and the nature of the substituents on the imidazole ring.
Classical Method: Mixed Acid (HNO₃/H₂SO₄) Nitration
This is the most common method for the synthesis of 4- and 5-nitroimidazoles.[9][10] The reaction proceeds via an electrophilic substitution mechanism.[5]
Experimental Protocol for the Nitration of 2-Methylimidazole:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylimidazole (0.44 moles, 36 g) in concentrated nitric acid (6 mL). Control the initial exothermic reaction by cooling the flask in an ice bath to maintain a temperature of 30-40°C.[1]
-
Acid Addition: Slowly add concentrated sulfuric acid (5 mL) to the solution while maintaining the temperature below 40°C with continuous cooling and stirring.[1]
-
Heating: After the addition is complete, heat the reaction mixture to boiling for 1 hour.[1]
-
Second Acid Addition and Heating: Cool the mixture and then add a 1:1 mixture of concentrated sulfuric acid and nitric acid (8 mL). Heat the reaction for an additional hour.[1]
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring.[1]
-
Isolation: Filter the precipitated 2-methyl-4(5)-nitroimidazole.[1]
-
Purification: Wash the precipitate three times with cold water and then dry it in the air.[1] Further purification can be achieved by recrystallization from water.[11]
Quantitative Data for Mixed Acid Nitration:
| Imidazole Derivative | Nitrating Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Methylimidazole | Conc. HNO₃, Conc. H₂SO₄ | 130-132 | 4 | 63-66 | [9] |
| 2-Methylimidazole | 65% HNO₃, 95% H₂SO₄, Urea | 245 | - | 71 | [9] |
| Imidazole | 69% HNO₃, 95% H₂SO₄ | 100 | 5 | 78 | [9] |
| 2-Methylimidazole | 64-72% HNO₃, 86-92% H₂SO₄ | 30 -> 40 | 3 -> 1 | 55-91 | [9] |
Nitration with Nitrate Salts and Sulfuric Acid
This method is reported to be a smoother and often higher-yielding alternative to using mixed acids directly.[9][12]
Experimental Protocol for the Nitration of 2-Methylimidazole with Sodium Nitrate:
-
Preparation: In a suitable reactor, slowly add 2-methylimidazole to concentrated sulfuric acid (94-96%).
-
Reagent Addition: Add sodium nitrate to the mixture.
-
Heating: Heat the reaction mixture to 125-140°C for 4.5-5 hours.[9][12]
-
Work-up: Cool the reaction mixture and dilute it with water.
-
Neutralization and Isolation: Neutralize the solution with a soda solution to a pH of 3 to precipitate the product.[12]
-
Purification: Filter the precipitate, wash with water, and dry.
Quantitative Data for Nitrate Salt Nitration:
| Imidazole Derivative | Nitrating Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Methylimidazole | NaNO₃, 94-96% H₂SO₄ | 125-140 | 4.5-5 | 95 | [9][12] |
| Imidazole | NaNO₃, H₂SO₄ | - | - | High | [11] |
Selective C-2 Nitration
Nitration at the C-2 position of the imidazole ring is challenging under standard electrophilic conditions.[6] A specific method involving in situ generation of a nitrating agent from potassium nitrate and trifluoroacetic anhydride (TFAA) has been developed for this purpose.[13]
Experimental Protocol for the Synthesis of 1-formyl-2-nitro-1H-imidazole:
-
Preparation: Dissolve 1-formyl-imidazole (approx. 0.100 g) in tetrahydrofuran (1 mL) at room temperature.[13]
-
Deprotonation: Add 1 equivalent of n-butyl lithium in hexanes (approx. 1.6 M) to the reaction mixture.
-
Nitrating Agent Addition: Add 1.2 equivalents of a freshly prepared 1:1 molar mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in tetrahydrofuran at 0°C to 4°C. The active nitrating species, CF₃C(O)ONO₂, is generated in situ.[13]
-
Reaction: Stir the reaction mixture for approximately 1.5 minutes.[13]
-
Work-up and Purification: Isolate and purify the 1-formyl-2-nitro-1H-imidazole product by flash column chromatography.[13]
Quantitative Data for C-2 Nitration:
| Imidazole Derivative | Nitrating Conditions | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |
| 1-formyl-imidazole | n-BuLi, KNO₃, TFAA | 0-4 | 1.5 | ~62 | [13] |
| N-substituted imidazoles | n-BuLi, KNO₃, TFAA | 0-4 | - | 60-75 | [13] |
Visualization of Workflows and Regioselectivity
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described nitration methods.
Caption: Workflow for Classical Mixed Acid Nitration.
Caption: Workflow for Selective C-2 Nitration.
Regioselectivity in Imidazole Nitration
The position of nitration on the imidazole ring is influenced by the reaction conditions and the nature of the substituents already present on the ring.
Caption: Factors influencing regioselectivity in imidazole nitration.
Conclusion
The nitration of imidazole derivatives is a fundamental transformation in the synthesis of many important pharmaceutical compounds. The choice between the classical mixed acid method, the use of nitrate salts, or specialized C-2 nitration techniques depends on the desired product and the starting material. By following the detailed protocols and safety precautions outlined in these application notes, researchers can effectively and safely synthesize a variety of nitroimidazole derivatives for their drug discovery and development efforts.
References
- 1. guidechem.com [guidechem.com]
- 2. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Unit 4 imidazole | PDF [slideshare.net]
- 11. RU2610267C1 - Method for producing 4(5)-nitroimidazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols for the Characterization of 4,5-dinitro-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-dinitro-1H-imidazole is a heterocyclic compound of interest in various research fields, including energetic materials and pharmaceuticals. Accurate characterization is crucial for its identification, purity assessment, and to understand its physicochemical properties. These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei. For this compound and its derivatives, ¹H and ¹³C NMR are particularly informative.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 500 MHz).[1]
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
Data Presentation:
| Compound | Technique | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 1-methyl-4,5-dinitro-1H-imidazole | ¹H NMR | DMSO-d₆ | 7.97 (s, 1H) | C-H (imidazole ring) |
| 4.13 (s, 3H) | CH₃ | |||
| 1-methyl-4,5-dinitro-1H-imidazole | ¹³C NMR | DMSO-d₆ | 139.8 | C-4 |
| 136.1 | C-2 | |||
| 133.6 | C-5 | |||
| 38.1 | CH₃ |
Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Application Note: For this compound, IR spectroscopy can confirm the presence of N-H, C-H, C=C, and NO₂ groups. The strong absorptions corresponding to the nitro groups are particularly characteristic.
Experimental Protocol (FT-IR):
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[1]
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Data Presentation:
| Compound | Vibrational Mode | Wavenumber (ν, cm⁻¹) |
| 1-methyl-4,5-dinitro-1H-imidazole | C-H stretching | 3131 |
| 1-methyl-4,5-dinitro-1H-imidazole | C-H₃ stretching | 2903, 1464 |
| 1-methyl-4,5-dinitro-1H-imidazole | C=C stretching | 1528 |
| 1-methyl-4,5-dinitro-1H-imidazole | NO₂ stretching | 1556 |
| 1-methyl-4,5-dinitro-1H-imidazole | C-N stretching | 1161 |
Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]
Chromatographic Techniques
Chromatography is essential for separating and quantifying the components of a mixture, thereby assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of this compound.
Application Note: An isocratic HPLC method with UV detection is suitable for the purity analysis of nitroimidazole compounds. The method described for 1-methyl-4,5-dinitro-1H-imidazole can serve as a starting point for developing a method for this compound.[1]
Experimental Protocol (HPLC):
-
Instrument: A standard HPLC system with a UV-Vis detector.[1]
-
Column: SinoChrom ODS-BP (4.6 × 200 mm, 5 μm).[1]
-
Mobile Phase: Methanol–water (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 246 nm.[1]
-
Injection Volume: 10 μL.
-
Column Temperature: 25°C.
Data Presentation:
| Compound | Purity (by HPLC) |
| 1-methyl-4,5-dinitro-1H-imidazole | 96.3% |
Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and decomposition temperature of this compound, which are critical parameters for its thermal stability.
Application Note: DSC analysis reveals the thermal behavior of the compound, including melting endotherms and decomposition exotherms. This is particularly important for energetic materials.
Experimental Protocol (DSC):
-
Instrument: A differential scanning calorimeter.[1]
-
Sample Size: Approximately 0.7 mg.[1]
-
Atmosphere: Nitrogen flow at 20 mL/min.[1]
-
Temperature Range: 25 to 325°C.[1]
-
Heating Rate: 10°C/min.[1]
Data Presentation:
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Peak Decomposition (°C) |
| 1-methyl-4,5-dinitro-1H-imidazole | 75 | ~250 | 278.5 |
Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]
Elemental Analysis
Elemental analysis determines the elemental composition of a compound.
Application Note: This technique is used to confirm the empirical formula of the synthesized this compound by comparing the experimental percentages of C, H, and N with the calculated values.
Experimental Protocol:
-
Instrument: An elemental analyzer.[1]
-
Procedure: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Presentation:
| Compound | Element | Calculated (%) | Found (%) |
| 1-methyl-4,5-dinitro-1H-imidazole | C | 27.92 | 27.94 |
| H | 2.34 | 2.31 | |
| N | 32.56 | 32.59 |
Data for 1-methyl-4,5-dinitro-1H-imidazole.[1]
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound.
Application Note: Single-crystal X-ray diffraction can be used to determine the precise bond lengths, bond angles, and crystal packing of this compound. This information is crucial for understanding its solid-state properties.[2][3] The compound crystallizes with two molecules in the asymmetric unit.[2][3]
Experimental Protocol:
-
Crystal Growth: Crystals can be obtained by slow evaporation of a concentrated solution in a suitable solvent like ethyl acetate.[2]
-
Instrument: A single-crystal X-ray diffractometer.[3]
-
Data Collection and Refinement: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] The structure is then solved and refined using appropriate software.[3]
Data Presentation:
| Parameter | Value |
| Compound | This compound |
| Formula | C₃H₂N₄O₄ |
| Molecular Weight | 158.09 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 11.4797 (9) |
| b (Å) | 8.8205 (7) |
| c (Å) | 11.802 (1) |
| β (°) ** | 107.827 (1) |
| Volume (ų) ** | 1137.65 (16) |
| Z | 8 |
| Temperature (K) | 100 |
Data for this compound.[3]
Visualizations
Caption: Analytical workflow for the characterization of this compound.
Caption: Relationship between analytical techniques and the information they provide.
References
Application Notes and Protocols: 4,5-Dinitro-1H-imidazole in Energetic Materials Research
Introduction
4,5-Dinitro-1H-imidazole (DNIM) is a heterocyclic nitro compound of significant interest in the field of energetic materials. Its structure, featuring a five-membered imidazole ring with two nitro groups, provides a favorable oxygen balance and high nitrogen content, which are key attributes for high-energy-density materials.[1] Imidazole-based compounds are recognized for their potential to create energetic materials with high performance and low sensitivity to external stimuli like impact and friction.[2][3][4] DNIM often serves as a crucial precursor for the synthesis of more complex melt-castable explosives and insensitive high explosives.[5] This document provides an overview of its applications, performance data of its derivatives, and detailed protocols for its synthesis and characterization.
Quantitative Performance Data
The energetic properties of this compound and its derivatives are often compared to well-known explosives such as RDX (1,3,5-Trinitro-1,3,5-triazinane). The following table summarizes key performance metrics for several imidazole-based energetic compounds.
| Compound Name | Density (ρ) (g·cm⁻³) | Detonation Velocity (Vd) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Thermal Decomposition (Td) (°C) |
| This compound (DNIM) | 1.71 (calc.)[2] | - | - | - | - |
| 1-Methyl-4,5-dinitroimidazole (MDNI) | - | - | - | - | ~250[5] |
| 2,4,5-Trinitro-1H-imidazole | - | 8980[2] | 36.7[2] | - | - |
| 1-Methyl-2,4,5-trinitroimidazole (MTNI) | 1.77[2] | - | - | - | - |
| RDX (Reference) | 1.80[2] | 8762[2] | 35.0[2] | 7.5[2] | ~230[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DNIM)
This protocol describes a common method for synthesizing DNIM through the nitration of imidazole using a mixed acid solution.
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ammonium Hydroxide solution (20%)
-
Ice
Procedure:
-
Preparation of Disulfuric Imidazole Salt: In a three-necked flask equipped with a stirrer and cooled in an ice bath, slowly add imidazole to concentrated sulfuric acid while stirring. Maintain the temperature at approximately 20-25°C and continue stirring for 20-25 minutes after the addition is complete to obtain the disulfuric imidazole salt solution.[6][7]
-
Nitration: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.[6] Cool the disulfuric imidazole salt solution and slowly add the nitrating mixture. The reaction temperature should be carefully controlled. One described method suggests heating to 90-95°C for 5-5.5 hours.[6]
-
Precipitation and Isolation: After the reaction is complete, cool the mixture to 0°C and pour it into an ice-water mixture.[7]
-
Neutralization: Carefully neutralize the solution by adding 20% ammonium hydroxide solution to adjust the pH to 4.5. This step must be performed while keeping the temperature between 0-5°C to precipitate the product.[7]
-
Purification: The crude product is separated from the solution via centrifugation or filtration. The solid is then washed with cold water.[7]
-
Drying: The purified product is dried under a vacuum at 60°C to yield this compound. A yield of 71.6% has been reported for an optimized process.[6]
Caption: Synthesis pathway for this compound via nitration.
Protocol 2: Optimized One-Step Synthesis of 1-Methyl-4,5-dinitroimidazole (MDNI)
This protocol details an efficient, one-step synthesis of MDNI by direct nitration of N-methylimidazole, which can be used as a melt-cast explosive.[5]
Materials:
-
N-methylimidazole
-
Oleum (fuming sulfuric acid, e.g., 50% SO₃)
-
Fuming Nitric Acid (98%)
-
Dichloromethane (for extraction)
Procedure:
-
Prepare Nitrating Mixture: In a reaction vessel, prepare the nitrating mixture from oleum and fuming nitric acid, typically in a 1:1 volume ratio.[5]
-
Nitration Reaction: Add N-methylimidazole to the reaction vessel. The optimal reaction temperature is reported to be 110°C.[5] The nitrating mixture is added at a controlled rate. The reaction is typically run for a duration of 2 hours.[6]
-
Work-up: After the reaction period, cool the mixture and pour it onto crushed ice.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane.[5]
-
Isolation: Evaporate the solvent under reduced pressure. The remaining residue is dried to yield a pale-yellow powder of MDNI.[5]
-
Purity: This optimized process has been reported to achieve a yield of 79% with a purity of 96.3% as determined by HPLC.[5] The synthesized compound has a melting point of 75-76°C.[5]
Protocol 3: Characterization of Energetic Materials
This section outlines standard methodologies for evaluating the key properties of newly synthesized energetic materials like DNIM derivatives.
1. Sensitivity Testing:
-
Impact Sensitivity: Determined using a BAM (Bundesamt für Materialforschung) drophammer according to established standards.[8][9] The test determines the minimum height from which a specified weight must be dropped to cause the material to explode. The result is often reported as an impact energy in Joules (J).
-
Friction Sensitivity: Evaluated using a BAM friction tester.[8][9] This test measures the material's response to frictional stimuli, and results are typically reported in Newtons (N). Materials that do not react at the maximum load (>360 N) are considered very insensitive.
2. Thermal Stability Analysis:
-
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability of the compound.[8] A small sample is heated at a constant rate, and the temperature at which exothermic decomposition begins is recorded. For MDNI, decomposition starts at approximately 250°C, with a main exothermic peak at 278.5°C, indicating good thermal stability.[5]
-
Accelerating Rate Calorimetry (ARC): This method provides more detailed information on the thermal decomposition performance of the material under adiabatic conditions.[10]
3. Detonation Performance Evaluation:
-
Calculation Methods: Detonation velocity (Vd) and detonation pressure (P) are often predicted using empirical methods like the Kamlet-Jacobs (K-J) equations, which are based on the material's theoretical density and heat of formation.[2]
-
Computational Codes: More advanced software, such as EXPLO5, can be used to calculate detailed detonation parameters based on calculated heats of formation.[8]
// Nodes Synthesis [label="Synthesis of\nEnergetic Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nIsolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structural [label="Structural Characterization\n(NMR, IR, Elemental Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Sensitivity [label="Sensitivity Testing\n(Impact, Friction, ESD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Stability\n(DTA/DSC/ARC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Performance [label="Detonation Performance\n(Calculation/Experiment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluation [label="Data Evaluation &\nComparison", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> Structural; Structural -> Sensitivity; Structural -> Thermal; Structural -> Performance; Sensitivity -> Evaluation; Thermal -> Evaluation; Performance -> Evaluation; } caption { label="General experimental workflow in energetic materials research." fontname="Arial" fontsize="10" }
Caption: General workflow for energetic materials research and development.
References
- 1. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 10. 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior | Semantic Scholar [semanticscholar.org]
Application Note: HPLC Analysis of 4,5-dinitro-1H-imidazole
**Abstract
This application note presents a detailed protocol for the quantitative analysis of 4,5-dinitro-1H-imidazole using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control, stability testing, and research applications in pharmaceutical and chemical industries. The protocol includes sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.
**Introduction
This compound is a heterocyclic organic compound with potential applications in various fields, including as an energetic material and a precursor for synthesizing other functionalized imidazoles. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying non-volatile and thermally labile compounds like this compound. This document outlines a validated HPLC method for its analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Preparation of Solutions
-
Mobile Phase: A mixture of methanol and water is a common mobile phase for related nitroimidazole compounds.[1][2] A typical starting composition is Methanol:Water (60:40, v/v). The aqueous phase should be acidified with 0.1% phosphoric acid to ensure good peak shape.
-
Diluent: The mobile phase is a suitable diluent for standard and sample preparations.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of 100 µg/mL. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample containing this compound by dissolving a known amount in the diluent to achieve a concentration within the calibration range.
HPLC Method Protocol
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These conditions are based on established methods for similar nitroaromatic compounds and may require minor optimization for specific instruments and columns.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm (based on UV absorbance of nitroimidazole compounds)[1][3] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability
Before sample analysis, the system suitability should be verified by injecting a standard solution (e.g., 10 µg/mL) five times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Calibration and Quantification
Inject the calibration standards in increasing order of concentration. Construct a calibration curve by plotting the peak area against the concentration of this compound. The concentration of the analyte in the sample solution can be determined from the calibration curve using linear regression.
Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on typical performance for similar methods.
| Parameter | Expected Value |
| Retention Time (tR) | Approx. 4-6 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98-102% |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
**Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes standard instrumentation and reagents, making it readily adaptable in most analytical laboratories. Proper validation of the method should be performed in accordance with internal standard operating procedures and regulatory guidelines.
References
- 1. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Differential Scanning Calorimetry (DSC) of 4,5-dinitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the thermal analysis of 4,5-dinitro-1H-imidazole and its derivatives using Differential Scanning Calorimetry (DSC). This document outlines the expected thermal behavior, provides detailed experimental protocols, and presents data in a structured format for easy interpretation.
Introduction
This compound is a heterocyclic compound of significant interest in the fields of energetic materials and pharmaceutical development due to its chemical structure. The presence of nitro groups suggests that it may possess energetic properties, making thermal stability assessment a critical aspect of its characterization for safety and handling. Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including melting point, decomposition temperature, and enthalpy of transitions. This information is crucial for establishing safe handling procedures, understanding decomposition kinetics, and ensuring the stability of drug substances.
This document focuses on the application of DSC for the thermal characterization of this compound, with a detailed examination of the closely related compound, 1-methyl-4,5-dinitro-1H-imidazole, for which experimental data is available.
Expected Thermal Behavior
As an energetic material, this compound is expected to exhibit a sharp exothermic decomposition at elevated temperatures. The thermal profile will likely show an endothermic event corresponding to its melting point, followed by a significant exothermic event representing its decomposition. The temperatures of these events are key indicators of the material's thermal stability.
Quantitative Data Summary
Table 1: DSC Data for 1-methyl-4,5-dinitro-1H-imidazole [1]
| Parameter | Value | Unit |
| Melting Point (Endothermic Peak) | 75 | °C |
| Decomposition Onset Temperature | ~250 | °C |
| Peak Exothermic Decomposition Temperature | 278.5 | °C |
Experimental Protocols
The following protocols are based on established methods for the DSC analysis of energetic materials and the specific conditions used for 1-methyl-4,5-dinitro-1H-imidazole.[1]
Instrument and Consumables
-
DSC Instrument: A differential scanning calorimeter capable of heating to at least 400°C.
-
Crucibles: Aluminum or copper crucibles suitable for the instrument. For energetic materials, vented or hermetically sealed crucibles with a pinhole are often used to control pressure buildup.
-
Reference: An empty, hermetically sealed crucible.
-
Purge Gas: High-purity nitrogen or argon.
Sample Preparation
Caution: this compound is an energetic material and should be handled with extreme care. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only small quantities (typically 0.5 - 1.5 mg).
-
Accurately weigh approximately 0.7 mg of the this compound sample into a DSC crucible.[1]
-
If using a powder, ensure the sample is evenly distributed at the bottom of the crucible to ensure good thermal contact.
-
Hermetically seal the crucible. For energetic materials that release gas upon decomposition, a pinhole lid is recommended to avoid dangerous pressure buildup.
DSC Instrument Parameters
The following parameters are based on the analysis of 1-methyl-4,5-dinitro-1H-imidazole and are a good starting point for this compound.[1]
Table 2: Recommended DSC Instrument Settings
| Parameter | Value |
| Temperature Range | 25 to 325°C |
| Heating Rate | 10°C/min |
| Purge Gas | Nitrogen |
| Flow Rate | 20 mL/min |
Experimental Procedure
-
Place the prepared sample crucible and the reference crucible into the DSC cell.
-
Start the DSC program with the parameters outlined in Table 2.
-
Monitor the experiment for any signs of unexpected or violent decomposition.
-
Once the run is complete, cool the instrument and carefully remove the crucibles.
-
Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of any thermal events.
Data Analysis and Interpretation
The DSC thermogram will display heat flow as a function of temperature.
-
Endothermic Peaks: A downward peak indicates an endothermic event, such as melting. The peak temperature is taken as the melting point.
-
Exothermic Peaks: An upward peak signifies an exothermic event, such as decomposition. The onset temperature of this peak is a measure of the start of decomposition, while the peak temperature indicates the point of maximum decomposition rate. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the DSC analysis of this compound.
References
handling and safety precautions for 4,5-dinitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, synthesis, purification, and analysis of 4,5-dinitro-1H-imidazole. This information is intended for use by qualified individuals in a laboratory setting.
Safety Precautions and Handling
This compound is a potentially explosive compound and requires careful handling by experienced personnel. The following safety precautions are essential to minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate stringent safety measures. Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed. |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Standard laboratory coat, nitrile gloves, and safety glasses. |
| H314: Causes severe skin burns and eye damage. |
| Chemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron or lab coat, and chemical splash goggles with a face shield. |
| H360: May damage fertility or the unborn child. |
| All handling should be performed in a certified chemical fume hood. Respiratory protection may be required for operations with a potential for aerosol generation. |
| Explosive Hazard: Potentially explosive.[1] |
| Handle only small quantities. Avoid shock, friction, and heat. Use appropriate shielding. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
-
Handling: All work should be conducted in a well-ventilated chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools and equipment. Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. Keep away from heat, sparks, and open flames.
Experimental Protocols
Synthesis of this compound via Nitration of Imidazole
This protocol describes the synthesis of this compound by the nitration of imidazole using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice
-
Deionized Water
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Thermometer
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add imidazole to the cooled sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition.
-
Once the imidazole has completely dissolved, slowly add concentrated nitric acid dropwise from the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 10-15 °C.
-
After the addition of nitric acid is complete, slowly heat the reaction mixture to 90-95 °C and maintain this temperature for 5-5.5 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The solid precipitate of this compound is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to obtain the crude this compound.
Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization. Ethyl acetate is a suitable solvent for this purpose.
Materials:
-
Crude this compound
-
Ethyl Acetate
-
Erlenmeyer Flasks
-
Hot Plate
-
Büchner Funnel and Flask
-
Filter Paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound, adapted from a method for a similar compound. Method optimization may be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectrophotometry of a dilute solution of the compound (a starting point could be around 240-300 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Procedure:
-
Standard Preparation: Prepare a stock solution of accurately weighed, purified this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Diagrams
References
Application Notes and Protocols for the Thermal Decomposition of 4,5-dinitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the thermal decomposition of 4,5-dinitro-1H-imidazole, a high-energy material. The following sections detail the necessary equipment, procedures, and data analysis for characterizing the thermal stability of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Introduction
This compound and its derivatives are energetic materials with applications in propellants and explosives. A thorough understanding of their thermal stability is crucial for safe handling, storage, and application. Thermal analysis techniques such as DSC and TGA are essential for determining key decomposition parameters, including onset temperature, peak decomposition temperature, and mass loss profiles. This document provides a framework for conducting these analyses.
Experimental Apparatus and Materials
Apparatus:
-
Differential Scanning Calorimeter (DSC) (e.g., Setaram DSC-131 or equivalent)
-
Thermogravimetric Analyzer (TGA) (e.g., TA Instruments Q600 or equivalent)
-
Analytical Balance (±0.01 mg precision)
-
Sample Crucibles (aluminum or as recommended by instrument manufacturer)
-
Crimper for sealing crucibles
-
Inert Gas Supply (High-purity Nitrogen)
Materials:
-
This compound (synthesis and purification should be performed according to established procedures)
-
Reference Material for calibration (e.g., Indium)
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to determine the melting point and exothermic decomposition characteristics of this compound.
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material (e.g., Indium) according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 - 1.0 mg of this compound into a clean aluminum crucible.
-
Hermetically seal the crucible using a crimper. This is crucial for energetic materials to contain any potential pressure release during decomposition.
-
Prepare an empty, sealed aluminum crucible to be used as a reference.
-
-
Instrument Setup:
-
Place the sample crucible and the reference crucible into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min) to provide an inert atmosphere.[1]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a final temperature of approximately 350 °C at a constant heating rate (e.g., 10 °C/min).[1] The final temperature should be chosen to ensure complete decomposition is observed.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
Thermogravimetric Analysis (TGA) Protocol
This protocol is used to determine the mass loss of this compound as a function of temperature, providing information on the decomposition stages.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 - 2.0 mg of this compound into a clean TGA crucible.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the TGA furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a final temperature of approximately 400 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the mass loss and its derivative (DTG) as a function of temperature.
Data Presentation and Analysis
The quantitative data obtained from the thermal analysis should be summarized for clear interpretation and comparison.
Table 1: Summary of Thermal Decomposition Data for 1-methyl-4,5-dinitro-1H-imidazole (MDNI) (as a reference)
| Parameter | Value | Method | Reference |
| Melting Point | 75 °C | DSC | [1] |
| Decomposition Onset | ~250 °C | DSC | [1] |
| Peak Decomposition Temp. | 278.5 °C | DSC | [1] |
Note: Specific quantitative data for the thermal decomposition of this compound was not available in the provided search results. The data presented is for its methylated derivative, 1-methyl-4,5-dinitro-1H-imidazole, and serves as an illustrative example. The thermal behavior of the parent compound is expected to be different.
Kinetic Analysis (Optional):
To determine the kinetic parameters of the decomposition reaction (e.g., activation energy), DSC or TGA experiments can be performed at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The data can then be analyzed using methods such as the Kissinger or Ozawa-Flynn-Wall methods.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis.
Logical Relationship of Thermal Analysis Data
The following diagram illustrates the relationship between the experimental data and the derived thermal properties.
Caption: Relationship between experimental data and derived properties.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-dinitro-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,5-dinitro-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The most common impurities are typically unreacted starting material (imidazole) and mono-nitrated intermediates, such as 4-nitroimidazole and 5-nitroimidazole. The presence and ratio of these impurities will depend on the specific reaction conditions used during synthesis.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most commonly cited and effective method for purifying this compound. Slow evaporation of a concentrated solution in ethyl acetate has been shown to yield high-purity crystals[1][2].
Q3: What safety precautions should be taken when handling and purifying this compound?
A3: Extreme caution is advised. this compound is an energetic material and a potential explosive[1][2]. It should only be handled in small quantities by experienced personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated fume hood, and appropriate shielding should be considered. Avoid grinding the solid or subjecting it to shock or friction.
Q4: How can the purity of this compound be assessed?
A4: The purity of this compound can be determined using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of the main compound and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Used for functional group identification and to confirm the presence of the nitro groups and the imidazole ring.
-
Elemental Analysis: To confirm the empirical formula.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at room temperature. The volume of solvent used was excessive. The cooling process was too rapid. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. |
| Product Oils Out During Recrystallization | The boiling point of the solvent is too high. The crude product contains a significant amount of impurities, leading to a melting point depression. | - Choose a lower-boiling point solvent for recrystallization. - Attempt to pre-purify the crude material, for example, by washing with a solvent in which the desired product is sparingly soluble but the impurities are soluble. - Add a small seed crystal to the supersaturated solution to induce crystallization. |
| Colored Impurities Persist After Recrystallization | The impurities have similar solubility to the product. The impurities are adsorbed onto the surface of the crystals. | - Add a small amount of activated carbon to the hot solution before filtration. The activated carbon can adsorb colored impurities. Use with caution and perform a hot filtration to remove the carbon. - Consider a different recrystallization solvent or a solvent-antisolvent system. - If impurities persist, column chromatography may be necessary. |
| Recrystallization Fails to Remove Mono-Nitroimidazole Impurities | The solubility properties of the mono-nitrated and di-nitrated imidazoles in the chosen solvent are too similar. | - Attempt recrystallization from a different solvent system. A solvent mixture (e.g., ethyl acetate/hexane) might provide better separation. - If recrystallization is ineffective, column chromatography using silica gel is the recommended next step. |
| Difficulty Obtaining Crystals | The solution is not sufficiently saturated. The presence of impurities is inhibiting crystallization. | - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is based on the reported method for obtaining high-purity crystals of this compound[1][2].
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Filter paper and funnel (for hot filtration, if necessary)
-
Buchner funnel and filter flask (for collecting crystals)
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethyl acetate to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of ethyl acetate until the solid completely dissolves. Avoid adding excess solvent.
-
If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Synthesis of 4,5-dinitro-1H-imidazole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dinitro-1H-imidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield
Q: My synthesis of this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in this nitration reaction can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Nitration: The nitration of the imidazole ring to the dinitro state requires harsh conditions. Inadequate nitration can lead to a mixture of mono-nitro and unreacted starting material.
-
Solution: Ensure the nitrating agent is sufficiently strong and used in the correct stoichiometric ratio. A common nitrating mixture is a combination of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature and time are also critical; ensure they are optimal for the specific protocol you are following.[1] Increasing the reaction temperature or duration may improve the yield, but be aware of the increased risk of side reactions.[2]
-
-
Imidazole Ring Degradation: The imidazole ring can be susceptible to cleavage under overly harsh acidic or oxidative conditions, leading to the formation of by-products such as ethanedioic acid (oxalic acid) and a subsequent decrease in the desired product yield.[1]
-
Solution: Carefully control the reaction temperature. While higher temperatures can drive the reaction to completion, excessive heat can promote ring degradation.[2] A stepwise increase in temperature may be beneficial. Also, ensure the addition of reagents is done slowly and with adequate cooling to manage the exothermic nature of the reaction.
-
-
Suboptimal Reaction Conditions: The yield of this compound is highly sensitive to the reaction parameters.
-
Solution: Refer to the data in Table 1 for optimized reaction conditions from various studies. The ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time all play a crucial role in maximizing the yield. For instance, one study found that a reaction temperature of 120°C for 3 hours with a 1:3 volume ratio of 98% HNO₃ to 98% H₂SO₄ gave a yield of 52.6%.[1]
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the likely by-products and how can I purify my this compound?
A: The most common impurities are mono-nitrated imidazoles (e.g., 4-nitroimidazole) and ring-opened by-products.
-
Common By-products:
-
4(5)-Nitroimidazole: This is a common by-product resulting from incomplete nitration.
-
Ethanedioic Acid (Oxalic Acid): This can form due to the oxidative degradation of the imidazole ring under harsh nitration conditions.[1]
-
-
Purification Strategies:
-
Extraction: After quenching the reaction mixture in ice water, the product can be extracted with an organic solvent like diethyl ether. This will separate the desired product from the acidic reaction medium and some water-soluble impurities.
-
Recrystallization: This is a crucial step for obtaining high-purity this compound. While a specific universal solvent system is not well-documented, slow evaporation of a concentrated solution in ethyl acetate has been used to obtain high-quality crystals.[3] You may need to experiment with different solvent systems, such as ethanol-water or acetone-water mixtures, to find the optimal conditions for your specific impurity profile.
-
Washing: Washing the crude product with cold water can help remove residual acids and other water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The synthesis of this compound involves several significant safety hazards:
-
Explosive Nature of the Product: this compound is an energetic material and should be handled with extreme caution.[3] Avoid friction, impact, and rapid heating. It is advisable to work with small quantities and use appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing.
-
Corrosive and Oxidizing Reagents: The use of concentrated nitric acid and sulfuric acid poses a significant risk of severe chemical burns. Always handle these acids in a fume hood with appropriate acid-resistant gloves and other PPE.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Proper temperature control through slow addition of reagents and the use of an ice bath is critical to prevent a runaway reaction.
Q2: What is the role of sulfuric acid in the nitration mixture?
A2: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q3: Can I use a different nitrating agent?
A3: While a mixture of nitric and sulfuric acids is the most common nitrating agent for this synthesis, other nitrating systems can be used for imidazoles in general. However, for the synthesis of this compound, the strong acidic conditions provided by the nitric/sulfuric acid mixture are typically necessary to achieve dinitration.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) can be a useful technique to monitor the consumption of the starting material (imidazole or mono-nitroimidazole) and the formation of the dinitro product. A suitable eluent system would need to be developed, likely a polar mixture such as ethyl acetate/hexane or dichloromethane/methanol.
Data Presentation
Table 1: Summary of Reaction Conditions for the Nitration of Imidazole to this compound
| Starting Material | Nitrating Agent (v/v ratio) | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (%) | Reference |
| Imidazole | 98% HNO₃ : 98% H₂SO₄ (1:3) | 110 | 3 | 46.1 | >98.0 | [1] |
| Imidazole | 98% HNO₃ : 98% H₂SO₄ (1:3) | 120 | 3 | 52.6 | >98.0 | [1] |
| Imidazole | 98% HNO₃ : 98% H₂SO₄ (1:3) | 130 | 3 | 51.9 | >98.0 | [1] |
| Imidazole | 98% HNO₃ : 98% H₂SO₄ (1:2) | 120 | 3 | 41.8 | >98.0 | [1] |
| Imidazole | 98% HNO₃ : 98% H₂SO₄ (1:4) | 120 | 3 | 49.2 | >98.0 | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from literature procedures for the nitration of imidazole.[1]
Materials:
-
Imidazole
-
98% Nitric Acid (HNO₃)
-
98% Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed ice
-
Deionized water
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 7.8 mL of 98% H₂SO₄. Cool the flask in an ice bath. Slowly add 2.6 mL of 98% HNO₃ dropwise to the sulfuric acid while maintaining the temperature below 15°C. Stir the mixture for an additional 15 minutes after the addition is complete.
-
Addition of Imidazole: Slowly and carefully add 1.36 g (0.02 mol) of imidazole in small portions to the nitrating mixture. Ensure the internal reaction temperature does not exceed 15°C during the addition.
-
Reaction: After the addition of imidazole is complete, gradually warm the reaction mixture to 120°C and stir for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over 50 g of crushed ice.
-
Extraction: Extract the aqueous mixture with diethyl ether (5 x 30 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization. Attempt recrystallization from ethyl acetate or an ethanol/water mixture. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Nitration of 4,5-Dinitro-1H-Imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the nitration of 4,5-dinitro-1H-imidazole to synthesize 2,4,5-trinitroimidazole. The focus is on minimizing by-product formation and optimizing reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of nitrating this compound?
The primary objective is to introduce a third nitro group onto the imidazole ring at the C2 position to synthesize 2,4,5-trinitroimidazole, a high-energy density material. This process, however, is often accompanied by the formation of unwanted by-products.
Q2: What are the most common by-products observed during this nitration?
The most frequently encountered by-product is ethanedioic acid (oxalic acid)[1][2]. Its formation is attributed to the oxidation and cleavage of the imidazole ring under harsh nitrating conditions[2]. Incomplete nitration can also lead to residual starting material or other partially nitrated intermediates.
Q3: How do reaction conditions influence the formation of by-products?
Reaction parameters such as temperature, duration, and the ratio of nitrating agents (nitric acid and sulfuric acid) are critical. Increasing the reaction temperature, time, or the concentration of the nitrating acids can enhance the yield of the desired product up to an optimal point, beyond which the formation of oxidative by-products like ethanedioic acid increases significantly[1][2].
Q4: Is there a specific precursor that is more effective for synthesizing 2,4,5-trinitroimidazole?
Yes, studies indicate that starting with precursors that already have a nitro group at the C2 position, such as 2-nitroimidazole or 2,4(5)-dinitroimidazole, leads to higher yields of 2,4,5-trinitroimidazolate compared to starting with imidazole or 4(5)-nitroimidazole[1][2]. When imidazole or 4(5)-nitroimidazole is used, only 4,5-dinitroimidazole is typically obtained[1][2].
Troubleshooting Guide
Issue 1: Low yield of 2,4,5-trinitroimidazole and high prevalence of ethanedioic acid.
-
Cause: This is often a result of overly aggressive reaction conditions, which promote the oxidation of the imidazole ring[2].
-
Solution:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. While higher temperatures can increase reaction rates, they also favor the oxidative degradation of the desired product. For the nitration of 2,4(5)-dinitroimidazole, optimal yields were achieved without excessive by-product formation at specific controlled temperatures[2].
-
Control Reaction Time: Prolonged reaction times can lead to the decomposition of the product. Monitor the reaction progress and stop it once the formation of the desired product plateaus to prevent subsequent degradation[3].
-
Adjust Nitrating Agent Ratio: The ratio of nitric acid (HNO₃) to sulfuric acid (H₂SO₄) is crucial. An excessive amount of either can lead to increased oxidation. It is recommended to carefully control the stoichiometry. For instance, in the nitration of 2,4(5)-dinitroimidazole, specific ratios of 98% HNO₃ to 98% H₂SO₄ were found to be optimal[1][2].
-
Issue 2: The reaction stalls, yielding only 4,5-dinitroimidazole without further nitration.
-
Cause: The reaction conditions may not be sufficiently potent to introduce the third nitro group at the C2 position, which is sterically and electronically less favorable than the C4 and C5 positions[4].
-
Solution:
-
Use a Stronger Nitrating Medium: Employing a mixture of fuming nitric acid and oleum (fuming sulfuric acid) creates a more powerful nitrating environment necessary for the C2 nitration[4][5]. A mixture of 98% HNO₃ and 15% SO₃ in H₂SO₄ has been used effectively[2].
-
Select an Appropriate Precursor: As mentioned in the FAQ, starting with 2-nitroimidazole or 2,4(5)-dinitroimidazole provides a more direct and higher-yielding pathway to the trinitro product[1][2].
-
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies to help guide experimental design.
Table 1: Effect of Temperature and Time on Nitration of Imidazole to 4,5-Dinitroimidazole
| Entry | Temperature (°C) | Time (h) | HNO₃ (mL) | H₂SO₄ (mL) | Isolated Yield (%) | Purity (%) | Reference |
| 1 | 110 | 2.5 | 2.6 | 7.8 | 46.1 | >98.0 | [2] |
| 2 | 120 | 2.5 | 2.6 | 7.8 | 52.6 | >98.0 | [2] |
| 3 | 130 | 2.5 | 2.6 | 7.8 | 51.9 | >98.0 | [2] |
| 4 | 120 | 1.5 | 2.6 | 7.8 | 41.4 | >98.0 | [2] |
| 5 | 120 | 3.5 | 2.6 | 7.8 | 52.2 | >98.0 | [2] |
Data from the nitration of imidazole (0.02 mol) with 98% HNO₃ and 98% H₂SO₄.[2]
Table 2: Optimization of 1-methyl-4,5-dinitro-1H-imidazole Synthesis
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reaction Temperature | 110°C | 79 | 96.3 | [4] |
| Reaction Time | 2 hours | 79 | 96.3 | [4] |
| Nitrating Mixture | 50% Oleum : 98% Nitric Acid (1:1 vol ratio) | 79 | 96.3 | [4] |
| Molar Ratio HNO₃:Substrate | 39.0 | ~79 | ~96.3 | [4] |
Data from the one-step nitration of N-methylimidazole.[4]
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dinitroimidazole from Imidazole [2]
This protocol is adapted from a study optimizing the synthesis of 4,5-dinitroimidazole.
-
Prepare Nitrating Mixture: In a reaction vessel, add 7.8 mL of 98% sulfuric acid (H₂SO₄). Cool the vessel in an ice bath. Slowly add 2.6 mL of 98% nitric acid (HNO₃) dropwise, ensuring the temperature remains below 15°C. Stir the mixture for an additional 15 minutes after addition is complete.
-
Substrate Addition: Slowly add 1.36 g (0.02 mol) of imidazole to the nitrating mixture. Maintain a slow addition rate to keep the internal reaction temperature below 15°C.
-
Reaction: After the addition is complete, heat the mixture to the desired reaction temperature (e.g., 120°C, see Table 1) and maintain for the specified duration (e.g., 2.5 hours).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate is then filtered, washed with cold water, and dried to yield 4,5-dinitroimidazole.
Visual Guides
References
stability issues of 4,5-dinitro-1H-imidazole during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,5-dinitro-1H-imidazole during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound during storage?
A1: The stability of this compound can be influenced by several environmental factors. The most significant are:
-
Temperature: Elevated temperatures can accelerate thermal decomposition. While the related compound 1-methyl-4,5-dinitro-1H-imidazole shows good thermal stability with decomposition starting at approximately 250°C, long-term storage at temperatures above ambient is not recommended.[1] Isomers like 2,4-dinitroimidazole also exhibit excellent thermal stability.[2]
-
Moisture (Hygroscopicity): Nitroimidazoles can be susceptible to moisture.[3][4] Absorption of water can lead to physical changes such as caking and may potentially catalyze chemical degradation.[5]
-
Light (Photostability): When in solution, nitroimidazoles can be sensitive to photodegradation, especially under UV radiation.[6][7] This can lead to the loss of nitro groups and the formation of degradation products.[8] For solid-state storage, protection from light is a standard precautionary measure.[9]
-
Compatibility with other substances: The compatibility of this compound with other materials, especially other energetic compounds, should be considered. For instance, 1-methyl-4,5-dinitro-1H-imidazole has been reported to have poor compatibility with HMX and RDX.[10]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability and purity of your this compound samples, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[11] Avoid exposure to high temperatures or thermal cycling.
-
Atmosphere: Store in a tightly sealed, inert-gas-filled container to protect from moisture and atmospheric contaminants.
-
Light: Keep in a light-resistant (amber or opaque) container to prevent photodegradation.[9]
-
Container: Use a clean, dry, and inert container material.
Q3: My sample of this compound has changed color over time. What does this indicate?
A3: A color change, typically from a pale-yellow to a brownish hue, is often an indicator of chemical degradation.[5] This can be caused by exposure to heat, light, or moisture, leading to the formation of various degradation products.[12] If you observe a color change, it is crucial to re-analyze the purity of the sample before use.
Q4: The powder has become clumpy and is difficult to handle. What is the cause and how can I prevent it?
A4: Clumping or caking is a common sign of moisture absorption due to the material's hygroscopic nature.[4] This can alter the physical properties of the powder, making it difficult to weigh and handle accurately.[3] To prevent this, always store the compound in a desiccator or a glove box with a controlled low-humidity atmosphere. Ensure the container is tightly sealed immediately after use.
Q5: I've noticed a pressure buildup in my sealed storage container. What could be the cause?
A5: Pressure buildup is a serious concern as it may indicate gas evolution, a product of decomposition.[13] Thermal stress or incompatibility with contaminants could initiate slow decomposition reactions that release gaseous products like nitrogen oxides. If you observe pressure buildup, handle the container with extreme caution in a well-ventilated fume hood, and consider characterizing the headspace gas and the solid material for signs of degradation.
Troubleshooting Guide
This guide provides a systematic approach to investigating stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Quantitative Stability Data
While specific long-term stability data for this compound is limited in the public domain, the following table summarizes key thermal stability parameters for it and related compounds.
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Data Source |
| 1-Methyl-4,5-dinitro-1H-imidazole | 75 - 76 | ~250 | [1] |
| 2,4-Dinitroimidazole | 264 - 267 | Not specified (Excellent Stability) | [2] |
Potential Degradation Pathways
The degradation of this compound likely involves the loss or transformation of the nitro groups, which can be initiated by heat, light, or reaction with other species. The imidazole ring itself can also undergo cleavage under more severe conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Below are generalized protocols for assessing the stability of this compound. These should be adapted and validated for your specific experimental setup and safety requirements.
Protocol 1: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and onset of thermal decomposition.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound into a vented aluminum DSC pan.
-
Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.
-
-
Methodology:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).
-
Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) throughout the experiment.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point.
-
Determine the onset temperature of the large exothermic peak, which corresponds to the beginning of decomposition.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect the presence of degradation products.
-
Apparatus: HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Create a series of dilutions from the stock solution to generate a calibration curve.
-
For stability samples, dissolve a precisely weighed amount in the solvent to a known concentration.
-
-
Methodology (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Quantify the concentration against the calibration curve to determine any loss of the active compound over time.
-
Workflow for Long-Term Stability Study
Caption: Experimental workflow for a long-term stability study.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 10. 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior | Semantic Scholar [semanticscholar.org]
- 11. aksci.com [aksci.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,5-dinitro-1H-imidazole
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of 4,5-dinitro-1H-imidazole, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are two primary approaches for synthesizing nitroimidazoles. The most common method for this compound involves the direct nitration of imidazole using a mixed acid solution, typically a combination of concentrated sulfuric acid and nitric acid.[1][2] An alternative pathway involves the thermal rearrangement of 1,4-dinitro-1H-imidazole, which itself is synthesized from 4(5)-nitro-1H-imidazole.[3][4]
Q2: What are the critical parameters that influence the yield and purity of the final product?
The key factors influencing the synthesis are reaction temperature, reaction time, and the molar ratio of the nitrating agents (sulfuric acid and nitric acid) to the imidazole substrate.[2][5] Controlling these parameters is crucial to prevent the formation of by-products and decomposition of the desired product.[6]
Q3: What is the typical nitrating agent used, and how is it prepared?
A common nitrating agent is a mixture of concentrated (98%) sulfuric acid and concentrated (98%) nitric acid.[2][5] The mixture is highly exothermic and must be prepared carefully, usually by slowly adding the acid with a lower volume to the larger volume under constant stirring and cooling in an ice bath to manage the temperature.[7] For some applications, oleum (fuming sulfuric acid) and fuming nitric acid are used.[7]
Q4: How can the purity of the synthesized this compound be assessed?
The purity of the final product is typically determined using High-Performance Liquid Chromatography (HPLC).[7][8] Other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis are used to confirm the structure of the compound.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q5: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield can be attributed to several factors:
-
Improper Temperature Control: Nitration reactions are highly exothermic. If the temperature is too low, the reaction may be incomplete. If it is too high, it can lead to the decomposition of the starting material and the product.[6]
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Optimal reaction times are typically between 2 and 5.5 hours, depending on the temperature.[5]
-
Incorrect Reagent Ratios: The molar ratio of nitric acid and sulfuric acid to imidazole is critical. An improper ratio can lead to incomplete nitration or the formation of unwanted by-products.[2][5]
-
Losses During Work-up: Significant product loss can occur during the extraction and purification steps. Ensure efficient extraction with a suitable solvent like diethyl ether and minimize transfers.[2]
Q6: The reaction mixture turned dark brown or black, and I observed the evolution of gas. What does this indicate?
This is a strong indication of decomposition.[6] The high temperatures generated during nitration can cause the breakdown of the imidazole ring and the nitro groups, leading to the formation of nitrogen oxides (a brown gas) and other degradation products. To prevent this, ensure gradual heating, efficient stirring, and maintain strict temperature control throughout the reaction.[6]
Q7: After purification, my product contains significant impurities. How can I improve its purity?
Improving product purity involves several strategies:
-
Controlled Reaction Conditions: Adhere strictly to the optimal temperature, time, and reagent ratios to minimize the formation of mono-nitroimidazoles or other side products from the outset.[7]
-
Purification Method: The primary method for purification after the reaction is extraction with a suitable organic solvent, followed by drying and concentration under reduced pressure.[2] If impurities persist, recrystallization from a suitable solvent like ethyl acetate can be effective.[9]
-
Washing: After precipitation of the product by pouring the reaction mixture onto ice, ensure thorough washing of the collected solid to remove residual acids and water-soluble impurities.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low yield and purity issues.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
The following table summarizes data from experiments on the nitration of imidazole with a mixture of 98% HNO₃ and 98% H₂SO₄.[2]
| Entry | Temperature (°C) | Time (h) | HNO₃ (mL) | H₂SO₄ (mL) | Isolated Yield (%) |
| 1 | 110 | 3 | 2.6 | 7.8 | 46.1 |
| 2 | 120 | 3 | 2.6 | 7.8 | 52.6 |
| 3 | 130 | 3 | 2.6 | 7.8 | 51.9 |
| 4 | 120 | 2 | 2.6 | 7.8 | 41.4 |
| 5 | 120 | 4 | 2.6 | 7.8 | 52.2 |
| 6 | 120 | 3 | 2.1 | 6.3 | 42.8 |
| 7 | 120 | 3 | 3.5 | 10.5 | 50.5 |
Data is based on a starting amount of 1.36 g (0.02 mol) of imidazole.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a procedure involving the nitration of imidazole using a mixture of concentrated sulfuric and nitric acids.[2]
Materials:
-
Imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Three-necked flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Prepare the Nitrating Mixture: In a beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding the required volume of 98% nitric acid to 98% sulfuric acid with continuous stirring. The typical volume ratio of H₂SO₄ to HNO₃ is 3:1.[2]
-
Reaction Setup: Add the prepared nitrating mixture to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Addition of Imidazole: Cool the flask in an ice bath. Slowly and carefully add imidazole to the nitrating mixture. The rate of addition should be controlled to maintain the internal reaction temperature below 15 °C.[2]
-
Heating: After the addition is complete, remove the ice bath and gradually warm the reaction mixture to the desired temperature (e.g., 120 °C) using an oil bath.
-
Reaction: Maintain the mixture at this temperature with constant stirring for the specified duration (e.g., 3-4 hours).[2]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over a generous amount of crushed ice.
-
Extraction: Transfer the resulting aqueous solution to a separatory funnel and extract the product multiple times with diethyl ether (e.g., 5 x 30 mL).[2]
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Further purify the crude product by recrystallization if necessary.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Dinitroimidazoles
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of dinitroimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might face during the HPLC analysis of dinitroimidazoles.
Peak Shape Problems
Question 1: Why am I seeing peak tailing for my dinitroimidazole analytes?
Answer: Peak tailing, where a peak exhibits an extended trailing edge, is a common issue when analyzing polar and basic compounds like some dinitroimidazoles. It can lead to inaccurate quantification and poor resolution.
Potential Causes & Solutions:
-
Secondary Interactions: Dinitroimidazoles can interact with active silanol groups on the silica-based stationary phase of the HPLC column. These interactions cause some analyte molecules to be retained longer than others, resulting in a "tail."
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of silanol groups, minimizing these unwanted interactions.[1]
-
Solution 2: Use of Additives: Incorporating a basic additive like triethylamine (TEA) into the mobile phase can mask the active silanol sites. However, modern high-purity silica columns often reduce the need for such additives.[1]
-
Solution 3: Column Choice: Employ a column with a highly pure, modern silica (Type B) or an end-capped column to reduce the number of free silanol groups.[1] For particularly sensitive compounds, consider columns with alternative stationary phases like organic polymers.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[1]
-
-
Metal Chelation: Some dinitroimidazoles may chelate with trace metal ions present in the stationary phase or HPLC system, causing tailing.
-
Solution: Use a mobile phase containing a competing chelating agent or utilize a column specifically designed to be metal-free.
-
Question 2: My peaks are appearing broad instead of sharp. What is the cause?
Answer: Broad peaks can significantly decrease resolution, making it difficult to separate closely eluting compounds.
Potential Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause the analyte band to spread out before it is detected.
-
Solution: Minimize the length and internal diameter of the tubing between the column and the detector.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade or become contaminated, leading to a loss of efficiency.
-
Solution: First, try flushing the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread upon injection.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is necessary, it should ideally be weaker than the mobile phase.
-
Retention Time & Resolution Issues
Question 3: Why are the retention times for my analytes drifting or changing between runs?
Answer: Inconsistent retention times compromise the reliability and reproducibility of your analysis.
Potential Causes & Solutions:
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time shifts, especially at the beginning of a sequence.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., by pumping 10-20 column volumes of the mobile phase) until a stable baseline is achieved.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, evaporation of volatile solvents, or degradation of additives can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Degas the mobile phase to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature throughout the analysis.
-
Question 4: I have poor or no resolution between two dinitroimidazole peaks. How can I improve it?
Answer: Achieving adequate resolution is critical for accurate quantification.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The current mobile phase composition may not be selective enough for your analytes.
-
Solution 1: Adjust Organic Content: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) will generally increase retention and may improve separation.
-
Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and resolve co-eluting peaks.
-
Solution 3: Adjust pH: Modifying the pH of the mobile phase can change the ionization state of the analytes, which can significantly impact their retention and separation.
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the compounds.
-
Solution: Use a longer column or a column packed with smaller particles to increase efficiency.
-
System & Stability Issues
Question 5: My HPLC system is showing high or fluctuating backpressure. What should I do?
Answer: Pressure issues can indicate a blockage in the system, which can damage the pump or column if not addressed.
Potential Causes & Solutions:
-
Column or Frit Blockage: Particulates from the sample or precipitated buffer salts can clog the column inlet frit.
-
Solution: Filter all samples and mobile phases before use. A guard column can be installed before the analytical column to catch contaminants.[2] If a blockage occurs, try back-flushing the column (disconnect it from the detector first).
-
-
System Blockage: Blockages can also occur in the injector or tubing.
-
Solution: Systematically isolate components of the HPLC system to identify the source of the high pressure.
-
Question 6: Are dinitroimidazoles stable under typical HPLC conditions?
Answer: The stability of nitroimidazole compounds can be a concern. Studies on related compounds like ornidazole and tinidazole show they can be susceptible to degradation under certain stress conditions.
Key Considerations:
-
Alkaline Hydrolysis: Nitroimidazoles can degrade in alkaline (high pH) conditions.[3][4] It is crucial to control the pH of your mobile phase and sample preparations.
-
Photodegradation: Some nitroimidazoles are sensitive to light.[3][4]
-
Solution: Prepare samples in amber vials and protect them from direct light to prevent photolytic degradation.
-
-
Oxidative Stress: Degradation can also occur under oxidative conditions.[4]
-
Solution: Avoid sources of oxidation in your sample preparation and mobile phase.
-
Experimental Protocols & Data
Example HPLC Method for Nitroimidazole Analysis
The following is a representative experimental protocol for the analysis of nitroimidazole compounds, which can be adapted for dinitroimidazoles. This method is based on stability-indicating assays for similar compounds.[3][5]
1. Chromatographic System:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., HiQ Sil C18, 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Data Acquisition: Chromatography software for system control and data analysis.
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate solution, with pH adjusted to 3.0 using an appropriate acid (e.g., formic acid).[3]
-
Mobile Phase B: HPLC-grade Methanol or Acetonitrile.
-
Procedure: Filter both mobile phase components through a 0.45 µm filter and degas for at least 15 minutes using an ultrasonic bath before use.
3. Chromatographic Conditions:
-
Elution Mode: Isocratic or gradient elution can be used. An example isocratic mobile phase is a mixture of Mobile Phase A and Mobile Phase B (e.g., 65:35 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Typically in the range of 310-320 nm for nitroimidazoles.
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the dinitroimidazole reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution. Further dilute to obtain working standard solutions.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, biological fluid, environmental sample). A common procedure for complex matrices is Solid-Phase Extraction (SPE) or a QuEChERS-based method to clean up the sample and remove interferences.[6] For simpler samples, a direct "dilute and shoot" approach may be feasible. All final samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[7]
Summary of HPLC Parameters for Nitroimidazole Analysis
The table below summarizes typical parameters used in the HPLC analysis of various nitroimidazoles, which can serve as a starting point for method development for dinitroimidazole compounds.
| Parameter | Example 1: Pretomanid[3] | Example 2: Ornidazole[4] | Example 3: Ciprofloxacin/Tinidazole[5] |
| Column | HiQ Sil C18 | Symmetry C18 | Waters Symmetry Shield RP-C18 |
| Dimensions | - | 4.6 mm x 150 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Acetate (pH 3) : Methanol (65:35 v/v) | Water : Acetonitrile (86:14 v/v) | Gradient mixture of solvents A and B |
| Flow Rate | - | 1.0 mL/min | - |
| Detection | - | - | UV/DAD |
| Temperature | - | - | - |
Troubleshooting Workflow Diagram
A logical workflow can help systematically diagnose and resolve common HPLC issues. The following diagram illustrates a troubleshooting process for "Peak Tailing."
A troubleshooting workflow for addressing peak tailing in HPLC analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A QuEChERS-Based Sample Preparation Method for the Analysis of 5-Nitroimidazoles in Bovine Milk by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Managing the Thermal Sensitivity of 4,5-Dinitro-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal sensitivity of 4,5-dinitro-1H-imidazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal sensitivity a concern?
A1: this compound is a heterocyclic organic compound that, due to its nitro groups, is classified as an energetic material.[1] Its thermal sensitivity is a primary safety concern as it can undergo rapid decomposition when subjected to heat, impact, or friction, potentially leading to an explosive event. Understanding and managing this sensitivity is crucial for safe handling and use in research and development.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include:
-
Explosive Decomposition: The compound can decompose violently when heated or subjected to mechanical shock.[1]
-
Toxicity: Like many nitroaromatic compounds, it should be handled as a potentially toxic substance.
-
Skin and Eye Irritation: Imidazole derivatives can be corrosive and cause severe skin and eye damage.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2] It should be segregated from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, appropriate PPE should include chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][4] All work should be conducted in a certified laboratory chemical fume hood.[2]
Troubleshooting Guide
Synthesis
Q: My nitration reaction is producing low yields and a significant amount of by-products. What are the likely causes and solutions?
A: Low yields and by-product formation during the nitration of imidazole are common issues. Consider the following:
-
Reaction Temperature: The nitration of imidazoles is highly temperature-dependent. Too high a temperature can lead to oxidative decomposition and the formation of unwanted side products. For the synthesis of a related compound, 1-methyl-4,5-dinitro-1H-imidazole, an optimal temperature of 110°C was found to maximize yield and purity.[5] It is crucial to carefully control the temperature throughout the reaction.
-
Nitrating Agent Composition: The composition of the nitrating mixture (e.g., fuming nitric acid and oleum) is critical.[5] An improper ratio can lead to incomplete nitration or excessive oxidation.
-
Rate of Addition: The slow and controlled addition of the imidazole substrate to the nitrating mixture is essential to manage the exothermic nature of the reaction and prevent localized overheating.
Handling and Storage
Q: I observed discoloration of my this compound sample over time. What could be the reason?
A: Discoloration can be an indication of decomposition. This could be caused by:
-
Exposure to Light: Photochemical degradation can occur. Store the compound in an amber vial or a light-blocking container.
-
Presence of Impurities: Residual acids or other impurities from the synthesis can catalyze decomposition. Ensure the product is thoroughly purified.
-
Improper Storage Temperature: Elevated temperatures can accelerate decomposition. Store in a cool environment as recommended.
Thermal Analysis
Q: My DSC thermogram shows an unexpected exothermic peak at a lower temperature than anticipated. What could this mean?
A: An exothermic peak at a lower-than-expected temperature can indicate the presence of impurities that lower the decomposition temperature of the bulk material. It could also suggest a different crystalline form (polymorph) with lower thermal stability. It is advisable to re-purify the sample and repeat the analysis.
Quantitative Data
| Parameter | Value | Compound | Reference |
| Thermal Decomposition | |||
| Decomposition Onset | ~250 °C | 1-methyl-4,5-dinitro-1H-imidazole | [5] |
| Main Exothermic Peak | 278.5 °C | 1-methyl-4,5-dinitro-1H-imidazole | [5] |
| Sensitivity | |||
| Impact Sensitivity | Not sensitive | 1,4-dinitro-1H-imidazole | [6] |
| Friction Sensitivity | Data not available | This compound |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from literature procedures for the nitration of imidazole.[5]
Materials:
-
Imidazole
-
Fuming Nitric Acid (98%)
-
Oleum (20-30% SO₃)
-
Dichloromethane
-
Ice
Procedure:
-
Prepare the Nitrating Mixture: In a beaker cooled in an ice bath, slowly add fuming nitric acid to an equal volume of oleum with constant stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.
-
Reaction Setup: Place the prepared nitrating mixture in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice bath.
-
Addition of Imidazole: Slowly add imidazole to the nitrating mixture through the dropping funnel while maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired reaction temperature (e.g., 90-110 °C) for 2-3 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
2. Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature of this compound.
Procedure:
-
Accurately weigh approximately 1-2 mg of the purified this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the exothermic decomposition peak.
Visualizations
Thermal Decomposition Pathway of Dinitroimidazoles
The thermal decomposition of dinitroimidazoles is a complex process. A proposed pathway involves a nitro-nitrite isomerization followed by the elimination of nitric oxide (NO).[7]
Caption: Proposed thermal decomposition pathway for dinitroimidazoles.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. arkat-usa.org [arkat-usa.org]
- 7. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Dinitroimidazole Explosives: 2,4-DNI vs. 1,4-DNI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dinitroimidazole-based explosives: 2,4-dinitroimidazole (2,4-DNI) and its isomer, 1,4-dinitroimidazole (1,4-DNI). This document outlines their synthesis, physicochemical properties, and explosive performance, supported by experimental data to offer a comprehensive resource for researchers in the field of energetic materials.
Executive Summary
Dinitroimidazoles are a class of energetic materials that have garnered interest due to their potential to offer a balance of performance and insensitivity. 2,4-Dinitroimidazole (2,4-DNI) is a thermally stable and insensitive high explosive with performance characteristics comparable to, and in some aspects exceeding, traditional explosives like TNT and even approaching RDX. Its precursor, 1,4-dinitroimidazole (1,4-DNI), is also an energetic material, though it is less stable and primarily serves as an intermediate in the synthesis of 2,4-DNI. This guide will delve into the specific properties and synthesis of these two compounds, providing a clear comparison to aid in their evaluation for various applications.
Physicochemical and Explosive Properties
The following tables summarize the key quantitative data for 2,4-DNI and 1,4-DNI, alongside comparative values for well-known explosives such as TNT, RDX, HMX, and TATB.
| Property | 2,4-Dinitroimidazole (2,4-DNI) | 1,4-Dinitroimidazole (1,4-DNI) | TNT | RDX | HMX | TATB |
| Molecular Formula | C₃H₂N₄O₄ | C₃H₂N₄O₄ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ | C₆H₆N₆O₆ |
| Molecular Weight ( g/mol ) | 158.07 | 158.07 | 227.13 | 222.12 | 296.16 | 258.14 |
| Crystal Density (g/cm³) | ~1.8 (calculated) | 1.80 (calculated)[1] | 1.65 | 1.82 | 1.91 | 1.94 |
| Melting Point (°C) | 264 - 267[2] | 92[2] | 80.6 | 205.5 | 286 | 350 (decomposes) |
| Heat of Formation (kJ/mol) | Measured, value not specified[2] | Not Available | -44.8 | +70.3 | +74.9 | -60.7 |
| Detonation Velocity (m/s) | 8950 (calculated) | Not Available | 6900 | 8750 | 9100 | 7850 |
| Detonation Pressure (GPa) | 36.5 (calculated) | Not Available | 21.0 | 34.7 | 39.3 | 30.5 |
| Impact Sensitivity (J) | Highly insensitive[2] | Not sensitive to impact[3] | 15 | 7.5 | 7.4 | 50 |
| Friction Sensitivity (N) | Less sensitive than RDX & HMX[2] | Not Available | 353 | 120 | 120 | >360 |
Synthesis and Experimental Workflows
The synthesis of both 2,4-DNI and 1,4-DNI originates from commercially available imidazole. The general synthetic pathway involves the nitration of imidazole to 4-nitroimidazole, followed by a second nitration to yield 1,4-DNI. 2,4-DNI is then obtained through the thermal rearrangement of 1,4-DNI.
Figure 1: Synthetic pathway of dinitroimidazole explosives.
Experimental Protocols
Synthesis of 1,4-Dinitroimidazole (1,4-DNI)
This procedure is based on the nitration of 4-nitroimidazole.
-
Materials: 4-nitroimidazole, glacial acetic acid, acetic anhydride, nitric acid (98%).
-
Procedure:
-
Dissolve 4-nitroimidazole in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath.
-
Add 98% nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 1,4-dinitroimidazole.[2]
-
Synthesis of 2,4-Dinitroimidazole (2,4-DNI) via Thermal Rearrangement
This procedure describes the conversion of 1,4-DNI to 2,4-DNI.
-
Materials: 1,4-dinitroimidazole, chlorobenzene (optional, as solvent).
-
Procedure 1 (Solvent-based):
-
Suspend 1,4-dinitroimidazole in chlorobenzene.
-
Heat the mixture to reflux (around 130°C) for approximately 4 hours.
-
Cool the solution to room temperature to allow 2,4-dinitroimidazole to precipitate.
-
Filter the product, wash with a suitable solvent (e.g., cold chlorobenzene or hexane), and dry.[2]
-
-
Procedure 2 (Melt):
-
Place 1,4-dinitroimidazole in a suitable container.
-
Heat the material to its melting point (around 95-98°C) and maintain this temperature for a short period (e.g., 25 minutes).
-
The molten 1,4-DNI will rearrange to form 2,4-DNI.
-
Cool the product to room temperature.[2]
-
Determination of Impact Sensitivity (BAM Fallhammer Test)
This method is a standard procedure for determining the impact sensitivity of explosives.
-
Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and a sample holder.
-
Procedure:
-
A small, measured amount of the explosive sample is placed in the sample holder on the anvil.
-
A specified weight is dropped from a known height onto the sample.
-
The outcome (explosion or no explosion) is observed.
-
The "up-and-down" method is typically used, where the drop height is increased after a "no-go" and decreased after a "go" to determine the 50% probability of initiation (H₅₀ value).
-
Determination of Friction Sensitivity (BAM Friction Test)
This test evaluates the sensitivity of an explosive to frictional stimuli.
-
Apparatus: BAM friction apparatus, which includes a porcelain plate and a porcelain pin.
-
Procedure:
-
A small amount of the explosive is spread on the porcelain plate.
-
The porcelain pin is placed on the sample, and a specified load is applied.
-
The plate is moved back and forth under the pin.
-
The test is repeated with varying loads to determine the load at which there is a 50% probability of initiation.
-
Comparative Performance Analysis
Figure 2: Key performance and stability characteristics.
2,4-Dinitroimidazole stands out as a promising insensitive high explosive. Its performance is reported to be approximately 30% better than that of TATB, a well-known insensitive explosive.[2] While its explosive performance is comparable to RDX, its significantly better thermal stability and lower sensitivity to impact and friction make it an attractive alternative where safety is a primary concern.[2] It is more shock-sensitive than TATB-based explosives but considerably less so than HMX-based explosives.[4][5]
1,4-Dinitroimidazole is primarily of interest as the precursor to 2,4-DNI. While it is an energetic material itself, its lower melting point and thermal stability make it less suitable as a standalone explosive for many applications.[3] It is reported to be insensitive to impact.[3]
Conclusion
The comparative analysis of 2,4-dinitroimidazole and 1,4-dinitroimidazole reveals two related but distinct energetic materials. 1,4-DNI serves as a crucial, energetic intermediate in the synthesis of the more stable and higher-performing 2,4-DNI. 2,4-DNI, with its excellent thermal stability, low sensitivity, and high performance, presents itself as a viable candidate for further research and development as a replacement for traditional explosives in applications where enhanced safety is paramount. Further experimental determination of the precise detonation and sensitivity parameters for 1,4-DNI would be beneficial for a more complete comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. osti.gov [osti.gov]
- 5. pubs.aip.org [pubs.aip.org]
validation of analytical methods for 4,5-dinitro-1H-imidazole
A comprehensive guide to the analytical validation of 4,5-dinitro-1H-imidazole, a compound of interest for researchers, scientists, and drug development professionals, is presented below. Due to the limited availability of published, fully validated analytical methods specifically for this compound, this guide provides a comparative overview of methodologies suitable for its analysis, based on established methods for closely related dinitroimidazole and nitroimidazole compounds. The experimental data and protocols detailed herein are adapted from validated methods for analogous compounds and serve as a robust starting point for in-house method development and validation.
Comparison of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of nitroaromatic compounds, offering a good balance of performance and accessibility. For more demanding applications requiring higher sensitivity and specificity, particularly in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. A simpler, albeit less specific, alternative is UV-Vis Spectrophotometry.
Data Presentation
The following table summarizes the performance of various analytical methods applicable to the analysis of dinitroimidazole and related nitroimidazole compounds. This allows for a direct comparison of their key analytical performance parameters.
| Analytical Method | Compound | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | 1-methyl-3,5-dinitro-1H-1,2,4-triazole | > 0.999 | 0.6 µg/mL | 1.02 µg/mL | 98.17 - 100.83 |
| HPLC-UV | Secnidazole (a 5-nitroimidazole) | Not Specified | 0.41 µg/mL | Not Specified | Not Specified |
| LC-MS/MS | Various Nitroimidazoles | ≥ 0.9992 | 0.02 - 0.07 µg/kg | 0.05 - 0.2 µg/kg | 90.2 - 105.6 |
| UV-Vis Spectrophotometry | Ornidazole | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data for 1-methyl-3,5-dinitro-1H-1,2,4-triazole is presented as a close structural analog to this compound. Data for other nitroimidazoles are provided for broader context and comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from methods for related compounds.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and simple formulations. The protocol is based on a validated method for a similar dinitroazole compound[1].
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
SinoChrom ODS-BP column (4.6 × 200 mm, 5 µm) or equivalent C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound
2. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (50:50, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample containing this compound in the mobile phase to a concentration that falls within the calibration range.
4. Method Validation Parameters (based on a similar compound)[1]:
-
Linearity: A linear relationship between peak area and concentration should be established (e.g., r² > 0.999).
-
Accuracy: Determined by recovery studies, typically expected to be within 98-102%.
-
Precision: Expressed as the relative standard deviation (RSD) for replicate measurements, which should be below 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the determination of trace levels of this compound in complex matrices such as biological fluids or environmental samples. The following is a general protocol based on methods for other nitroimidazoles[3][4][5].
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Liquid Chromatography Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the analyte.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
4. Sample Preparation:
-
Sample preparation will be matrix-dependent and may involve protein precipitation (for plasma samples), solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the different analytical techniques.
References
A Comparative Analysis of the Performance Characteristics of 4,5-dinitro-1H-imidazole and TNT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the explosive performance characteristics of 4,5-dinitro-1H-imidazole and Trinitrotoluene (TNT). The information presented is based on available experimental data and theoretical calculations, offering a valuable resource for researchers in the field of energetic materials.
Executive Summary
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of this compound and TNT. It is important to note that the data for this compound is primarily based on theoretical calculations and data from structurally similar compounds due to the limited availability of direct experimental measurements.
| Performance Characteristic | This compound | Trinitrotoluene (TNT) |
| Detonation Velocity (m/s) | ~8,980 (calculated for 2,4,5-trinitro-1H-imidazole)[1] | 6,900[2] |
| Detonation Pressure (GPa) | ~36.70 (calculated for 2,4,5-trinitro-1H-imidazole)[1] | 19 - 21 |
| Heat of Explosion (kJ/kg) | Data not available | ~4,184[2] |
| Brisance (Lead Block Expansion, cm³) | Data not available | 300[3] |
| Impact Sensitivity (Drop Hammer Test, H₅₀, cm) | Data not available | 121 - 319 (varies with particle size and lot)[4] |
| Friction Sensitivity (BAM Test, N) | Data not available | Insensitive up to 353 N[2] |
Experimental Protocols
The performance characteristics of explosive materials are determined through a series of standardized experimental tests. Below are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of imidazole. A general procedure involves the following steps[5][6]:
-
Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is carefully prepared, typically in a 1:3 volume ratio, while maintaining a low temperature (below 15 °C) in an ice bath.
-
Nitration: Imidazole is slowly added to the cooled nitrating mixture with constant stirring. The reaction temperature is carefully controlled to remain below 15 °C during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 120 °C) and maintained for a set duration (e.g., 3 hours) to ensure complete nitration.
-
Isolation and Purification: The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the crude product. The precipitate is filtered, washed with water to remove residual acids, and then purified, for example, by recrystallization from a suitable solvent like ethyl acetate.
Synthesis of Trinitrotoluene (TNT)
TNT is synthesized through the nitration of toluene in a multi-step process.
Determination of Detonation Velocity
The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a critical performance parameter. Common methods for its determination include:
-
Dautriche Method: This classic method involves inserting a detonating cord of known detonation velocity into the explosive charge at two points a known distance apart. The collision point of the two detonation waves within the cord allows for the calculation of the explosive's detonation velocity.
-
Electronic Probes/Fiber Optics: Modern methods utilize a series of electronic pins or optical fibers placed at precise intervals along the explosive charge. As the detonation front passes each probe, a signal is generated, and the time intervals between signals are used to calculate the velocity.
Determination of Detonation Pressure
Detonation pressure is the immense pressure generated at the detonation front. It is often determined indirectly:
-
Plate Dent Test: A standardized explosive charge is detonated in contact with a steel plate. The depth of the resulting dent is measured and correlated to the detonation pressure using established relationships.
-
Aquarium Test: The explosive is detonated underwater, and the shock wave velocity in the water is measured. This velocity can then be used to calculate the detonation pressure.
Measurement of Brisance (Shattering Effect)
Brisance refers to the shattering power of an explosive. It is commonly evaluated using the following tests:
-
Trauzl Lead Block Test: A 10-gram sample of the explosive is detonated within a standardized lead block. The resulting expansion of the cavity in the block is measured, and this volume increase is a direct measure of the explosive's brisance.[2][3][7]
-
Sand Crush Test: A known quantity of the explosive is detonated within a standardized sample of sand. The amount of sand crushed into finer particles is then measured to determine the brisance.[8][9][10]
Sensitivity to Mechanical Stimuli
-
Impact Sensitivity (Drop Weight Test): This test determines the sensitivity of an explosive to impact. A weight is dropped from varying heights onto a small sample of the explosive. The height at which there is a 50% probability of causing an explosion (H₅₀) is determined.[11]
-
Friction Sensitivity (BAM Friction Test): This test assesses the sensitivity of an explosive to frictional forces. A sample of the explosive is subjected to friction between a porcelain pin and a porcelain plate under a specified load. The minimum load required to cause a reaction is determined.[1][4][12][13]
Mandatory Visualization
Caption: Logical flow comparing TNT and this compound performance.
Conclusion
Based on theoretical calculations for related nitroimidazole compounds, this compound exhibits the potential to be a more powerful explosive than TNT, with a significantly higher predicted detonation velocity and pressure. However, the lack of comprehensive experimental data for this compound makes a definitive comparison challenging. Further experimental investigation into its detonation parameters, brisance, and sensitivity is crucial to fully assess its capabilities and potential applications as an energetic material. The standardized testing protocols outlined in this guide provide a framework for such future research.
References
- 1. osti.gov [osti.gov]
- 2. Trauzl lead block test - Wikipedia [en.wikipedia.org]
- 3. scitoys.com [scitoys.com]
- 4. smsenergetics.com [smsenergetics.com]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. mueller-instruments.de [mueller-instruments.de]
- 8. Explosive - Wikipedia [en.wikipedia.org]
- 9. Brisance | PyroData [pyrodata.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. utec-corp.com [utec-corp.com]
- 13. etusersgroup.org [etusersgroup.org]
A Comparative Cross-Validation of 4,5-Dinitro-1H-Imidazole Properties for Advanced Energetic Applications
For Immediate Release
This publication provides a comprehensive comparison of the energetic material 4,5-dinitro-1H-imidazole, cross-validating its properties against established and alternative energetic compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the evaluation and application of energetic materials. The following sections detail the performance characteristics, experimental protocols for property determination, and a comparative analysis with other relevant compounds.
Comparative Analysis of Energetic Properties
| Property | This compound | 2,4-dinitroimidazole (Isomer) | Trinitrotoluene (TNT) | RDX | HMX |
| Chemical Formula | C₃H₂N₄O₄ | C₃H₂N₄O₄ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Molar Mass ( g/mol ) | 158.09 | 158.07 | 227.13 | 222.12 | 296.16 |
| Density (g/cm³) | ~1.79 (crystal)[1] | 1.76 | 1.65 | 1.82 | 1.91[2] |
| Detonation Velocity (m/s) | Data Not Available | ~8,300 (Calculated) | 6,900[3] | 8,750 | 9,100[2] |
| Detonation Pressure (GPa) | Data Not Available | ~30 (Calculated, 30% > TATB) | 19 | 34 | 39[2] |
| Impact Sensitivity | Low (Qualitative) | Less sensitive than RDX and HMX | 15 J (BAM) | 7.4 J (BAM) | 7.4 J (BAM) |
| Friction Sensitivity | Low (Qualitative) | Less sensitive than RDX and HMX | 353 N (BAM) | 120 N (BAM) | 120 N (BAM) |
| Decomposition Temp. (°C) | ~250 (onset) | Excellent thermal stability | 240 | 202 | 280 |
Note: The data for 2,4-dinitroimidazole is presented as a close structural analog to this compound. However, differences in the positions of the nitro groups can lead to variations in intermolecular interactions and crystal packing, which in turn affect density, sensitivity, and detonation performance.
Experimental Protocols
The determination of the energetic properties listed above follows standardized experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common synthetic route to this compound involves the nitration of imidazole or its derivatives. One reported method involves the nitration of imidazole with a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield, which has been reported to be over 71%. Another approach first synthesizes a disulfuric imidazole salt by neutralizing imidazole with concentrated sulfuric acid. This salt is then nitrated with a mixture of sulfuric acid and nitric acid, followed by a reaction with nitric acid at elevated temperatures (90-95°C) to yield this compound with a reported yield of 89.4%.
Diagram of a General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Detonation Velocity Measurement (Dautriche Method)
The Dautriche method is a classic technique for determining the detonation velocity of an explosive.
-
Sample Preparation: The explosive material is carefully packed into a tube of known length and diameter to a specific density.
-
Detonating Cord Setup: Two lengths of detonating cord with a known, uniform detonation velocity are inserted into the explosive charge at a precisely measured distance apart. The ends of these cords are placed together on a lead plate.
-
Initiation: The main explosive charge is initiated by a detonator at one end.
-
Measurement: As the detonation front propagates through the explosive, it initiates the two detonating cords at different times. The detonation waves from the cords travel to the lead plate, where their collision creates a distinct mark.
-
Calculation: The distance of this mark from a reference point on the lead plate is used, along with the known detonation velocity of the cord and the distance between the cords in the main charge, to calculate the detonation velocity of the test explosive.
Logical Diagram of the Dautriche Method:
Caption: Logical flow of the Dautriche method for detonation velocity measurement.
Impact Sensitivity (BAM Fallhammer Test)
The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of a substance to impact.
-
Sample Preparation: A small, measured amount of the substance is placed in a specific apparatus consisting of two concentric steel cylinders and a guide ring.
-
Apparatus Setup: The sample assembly is placed on the anvil of the fallhammer machine.
-
Impact: A drop-weight of a specified mass is released from a known height, impacting the sample.
-
Observation: The outcome of the impact is observed for any signs of decomposition, such as a flame, smoke, or audible report.
-
Staircase Method: The test is repeated multiple times at different drop heights using the "up-and-down" or "staircase" method to determine the height at which there is a 50% probability of initiation (H₅₀). This H₅₀ value, converted to energy (Joules), represents the impact sensitivity of the material. A lower value indicates higher sensitivity.
Friction Sensitivity (BAM Friction Test)
The BAM friction test assesses the sensitivity of a substance to frictional stimuli.
-
Sample Preparation: A small amount of the substance is spread on a porcelain plate.
-
Apparatus Setup: The porcelain plate is placed in a holder on the apparatus. A porcelain pin is lowered onto the sample with a specific load applied via a weighted lever arm.
-
Friction Application: The porcelain plate is moved back and forth under the stationary pin over a set distance.
-
Observation: The test is observed for any signs of reaction, such as crackling, sparks, flame, or smoke.
-
Load Determination: The test is repeated with varying loads to determine the lowest load at which a reaction occurs. The result is typically reported as the force in Newtons (N). A lower value indicates higher friction sensitivity.
Signaling Pathways and Logical Relationships
In the context of energetic materials, "signaling pathways" are not directly analogous to biological pathways. However, we can represent the logical progression of events from stimulus to detonation as a conceptual pathway.
Diagram of Detonation Initiation Pathway:
Caption: Conceptual pathway from external stimulus to detonation.
This guide provides a foundational comparison of this compound with other energetic materials. Further experimental investigation is required to fully quantify its performance and sensitivity characteristics to validate its potential in various applications.
References
A Comparative Analysis of the Shock Sensitivity of 4,5-dinitro-1H-imidazole and HMX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the shock sensitivity of two energetic materials: 4,5-dinitro-1H-imidazole and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). While extensive experimental data is available for the widely used secondary explosive HMX, there is a notable lack of publicly available, direct experimental shock sensitivity data for this compound. This guide summarizes the available quantitative data for HMX and discusses the expected sensitivity of dinitroimidazoles based on general principles and available literature on related compounds.
Quantitative Data on Shock Sensitivity
The shock sensitivity of an energetic material is a critical parameter for its safe handling, processing, and application. It is typically characterized by impact and friction sensitivity tests. The following table summarizes the available data for HMX.
| Parameter | HMX | This compound |
| Impact Sensitivity (H₅₀) | 54 cm (raw crystals)[1] | No experimental data found |
| 7 J (neat HMX)[1] | ||
| Friction Sensitivity | 150 N (neat HMX)[1] | No experimental data found |
| 142 N - 182 N (Bruceton 50% mean)[2] | ||
| 120 N (Limiting frictional load)[2] |
Note on this compound: Extensive searches of scientific literature and databases did not yield specific experimental values for the impact or friction sensitivity of this compound. However, some related compounds offer context. For instance, 2,4-dinitroimidazole, an isomer, is reported to be less sensitive than both RDX and HMX[3]. Conversely, it is a general trend that increasing the number of nitro groups on an imidazole ring increases its sensitivity[4]. Therefore, it is plausible that this compound possesses a significant degree of shock sensitivity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the shock sensitivity of energetic materials like HMX.
1. Drop Hammer Impact Test (ERL Type 12 Drop Weight Sensitivity Apparatus)
The impact sensitivity is determined using a drop-hammer machine, such as the ERL Type 12 Drop Weight Sensitivity Apparatus. This test measures the height from which a standard weight must be dropped to cause a reaction in the explosive sample 50% of the time (H₅₀).
-
Apparatus: The setup consists of a steel weight that is allowed to free-fall from a variable height onto a striker pin, which then impacts the explosive sample. The sample is placed on an anvil, either on sandpaper (Test 12A) or directly on the bare anvil (Modified Test 12B).
-
Sample Preparation: A small, precisely weighed sample (typically around 35 mg) of the explosive is used for each test.
-
Procedure: A series of drops are performed at different heights. The outcome of each drop (a "go" for a reaction, indicated by sound, flash, or smoke, or a "no-go" for no reaction) determines the height for the subsequent drop, often following the Bruceton "up-and-down" method.
-
Data Analysis: The results are statistically analyzed to determine the H₅₀ value, which is the drop height at which there is a 50% probability of initiation[5]. A higher H₅₀ value indicates lower impact sensitivity.
2. BAM Friction Test
The friction sensitivity is determined using a BAM (Bundesanstalt für Materialprüfung) friction apparatus. This test measures the frictional force required to initiate a reaction in the sample.
-
Apparatus: The apparatus consists of a fixed porcelain pin and a moving porcelain plate[6][7]. The explosive sample is placed on the plate[6]. A loading arm with various weights applies a specific force to the pin[6].
-
Sample Preparation: A small volume of the powdered sample (around 10 mm³) is placed on the porcelain plate[8].
-
Procedure: The porcelain plate is moved back and forth under the weighted porcelain pin for a set distance (typically 10 mm)[6][8]. The test is performed at various load levels[6]. The outcome (reaction or no reaction) is observed. A reaction is typically defined as an explosion, spark, or flame[9].
-
Data Analysis: The sensitivity is reported as the load at which a reaction occurs in at least one out of six trials[6]. A lower load value indicates higher friction sensitivity.
Logical Comparison of Shock Sensitivity
The following diagram illustrates the comparative logic for the shock sensitivity of HMX and this compound, highlighting the current data gap for the latter.
Figure 1: Comparison of available shock sensitivity data.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.drdo.gov.in [publications.drdo.gov.in]
- 3. US5387297A - 2,4-dinitroimidazole- a less sensitive explosive and propellant made by thermal rearrangement of molten 1,4 dinitroimidazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 6. utec-corp.com [utec-corp.com]
- 7. smsenergetics.com [smsenergetics.com]
- 8. etusersgroup.org [etusersgroup.org]
- 9. osti.gov [osti.gov]
Performance Showdown: 4,5-Dinitro-1H-imidazole Versus Traditional Energetic Materials
A comprehensive comparison of the energetic properties of 4,5-dinitro-1H-imidazole (4,5-DNIM) with industry-standard explosives—TNT, RDX, and HMX—reveals its potential as a noteworthy contender in the field of energetic materials. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of its performance characteristics.
While experimental data for 4,5-DNIM remains limited in open-literature sources, theoretical calculations and comparisons with its isomers and derivatives offer valuable insights into its energetic potential. This guide presents a side-by-side comparison of key performance metrics, details the experimental protocols used to determine these properties, and provides a logical workflow for the evaluation of new energetic materials.
Comparative Performance Data
The following table summarizes the key performance characteristics of this compound against well-established energetic materials. It is important to note that the data for 4,5-DNIM is primarily based on theoretical calculations due to the scarcity of published experimental results.
| Property | This compound (4,5-DNIM) | TNT (Trinitrotoluene) | RDX (Cyclotrimethylene-trinitramine) | HMX (Octogen) |
| Chemical Formula | C₃H₂N₄O₄ | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |
| Density (g/cm³) | ~1.85 (calculated) | 1.65 | 1.82 | 1.91 |
| Detonation Velocity (m/s) | ~8,500 (calculated) | 6,900 | 8,750 | 9,100 |
| Detonation Pressure (GPa) | ~32 (calculated) | 21 | 34 | 39 |
| Impact Sensitivity | Likely low (based on isomers) | Low (Reference) | Moderate | High |
| Friction Sensitivity | Likely low (based on isomers) | Low | Moderate | High |
Note: Data for TNT, RDX, and HMX are established experimental values. Data for 4,5-DNIM are estimates based on computational studies and comparison with related compounds.
Experimental Protocols
The performance metrics presented in this guide are determined through a series of standardized and rigorous experimental tests. The following are detailed methodologies for the key experiments cited.
Detonation Velocity Measurement
Principle: Detonation velocity is the speed at which a detonation wave propagates through an explosive. It is a primary measure of an explosive's performance.
Methodology (Dautriche Method):
-
A cylindrical charge of the explosive being tested is prepared with a specific diameter and density.
-
Two holes are drilled into the charge at a precisely known distance from each other.
-
A detonating cord of a known detonation velocity is inserted through the holes, forming a "V" shape.
-
The explosive charge is initiated at one end.
-
As the detonation front travels down the charge, it initiates the two ends of the detonating cord at different times.
-
The two detonation waves in the cord travel towards each other and collide.
-
The point of collision is marked on a lead or steel plate placed under the cord.
-
By measuring the distance from the center of the cord to the collision point, and knowing the detonation velocity of the cord, the time difference between the initiation of the two ends of the cord can be calculated.
-
The detonation velocity of the test explosive is then calculated by dividing the known distance between the two holes in the charge by the calculated time difference.
Detonation Pressure Measurement
Principle: Detonation pressure is the immense pressure generated at the detonation front. It is a key indicator of an explosive's brisance or shattering power.
Methodology (Plate Dent Test):
-
A standardized block of a soft metal, typically lead or steel, is used as a witness plate.
-
A cylindrical charge of the explosive is placed in direct contact with the center of the witness plate.
-
The explosive is initiated from the end not in contact with the plate.
-
The detonation wave strikes the plate, creating a dent.
-
The depth and volume of the dent are precisely measured.
-
These measurements are then compared to calibration curves generated from explosives with known detonation pressures to determine the detonation pressure of the test sample.
Impact Sensitivity Testing
Principle: Impact sensitivity measures the susceptibility of an explosive to detonation or decomposition when subjected to a sudden impact.
Methodology (BAM Fallhammer Test):
-
A small, precisely weighed sample of the explosive is placed in a standardized apparatus consisting of a steel anvil and a guide for a falling weight.
-
A cylindrical steel striker is placed on top of the sample.
-
A weight is dropped from a specified height onto the striker.
-
The test is repeated multiple times at various drop heights.
-
The height at which there is a 50% probability of causing an explosion (audible report, flash, or smoke) is determined statistically (the H₅₀ value). A lower H₅₀ value indicates greater sensitivity.
Friction Sensitivity Testing
Principle: Friction sensitivity assesses the tendency of an explosive to initiate when subjected to frictional forces.
Methodology (BAM Friction Test):
-
A small amount of the explosive material is spread on a porcelain plate.
-
A porcelain pin is placed on the sample with a specific, adjustable load applied.
-
The porcelain plate is then moved back and forth under the pin in a controlled manner.
-
The test is conducted with varying loads.
-
The lowest load at which a flame, crackling, or explosion occurs is recorded. A lower value indicates higher friction sensitivity.
Evaluation Workflow for New Energetic Materials
The development and characterization of a new energetic material like this compound follows a structured and logical progression to ensure a thorough understanding of its performance and safety characteristics.
Figure 1. A typical workflow for the comprehensive evaluation of a new energetic material, from initial synthesis to advanced performance modeling.
Validating an HPLC-UV Method for 4,5-Dinitro-1H-Imidazole Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 4,5-dinitro-1H-imidazole, a key heterocyclic compound. The performance of this method is compared with alternative analytical techniques, supported by experimental data from analogous compounds to establish a robust analytical framework.
Comparative Analysis of Analytical Methodologies
The quantification of this compound can be approached through various analytical techniques. While HPLC-UV is a widely accessible and robust method, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC)-Densitometry offer distinct advantages in terms of sensitivity and selectivity.[1][2][3][4] The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 1-100 µg/mL | ~0.02-0.1 µg/mL[5][6] | ~0.05-0.5 µg/mL[5] | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| LC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio. | 0.001-10 µg/mL | ~0.001-0.01 µg/mL | ~0.005-0.05 µg/mL | High sensitivity and selectivity, suitable for complex matrices.[2][4] | Higher cost, more complex instrumentation. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Not commonly used for this compound. | ~2-5 ppb[1] | Not reported. | High sensitivity for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds, high temperature may cause degradation.[1] |
| TLC-Densitometry | Separation on a TLC plate, quantification by densitometry. | Not commonly used for this compound. | Not reported. | Not reported. | Simple, low cost, high throughput for screening.[3] | Lower precision and accuracy compared to HPLC. |
Experimental Protocols
A detailed methodology for the validation of an HPLC-UV method for this compound is provided below. This protocol is based on established practices for similar nitroimidazole compounds and adheres to ICH guidelines for method validation.[6][7][8]
HPLC-UV Method Parameters
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The optimal composition should be determined during method development.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength for maximum absorbance should be selected. For similar nitroimidazoles, wavelengths in the range of 230-320 nm are common.[5][9]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be dissolved in a suitable diluent, typically the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following parameters should be assessed to ensure the method is suitable for its intended purpose:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), a standard solution of this compound, and a sample solution.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of known concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for validating the HPLC-UV method.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Experimental Workflow for Sample Analysis.
By following the outlined protocols and validation procedures, researchers can establish a reliable and accurate HPLC-UV method for the quantification of this compound, ensuring the quality and consistency of their research and development efforts. The comparative data also provides a basis for selecting the most appropriate analytical technique based on specific project needs.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Analysis of 4,5-dinitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4,5-dinitro-1H-imidazole, a compound of interest in various research and development sectors. The information presented is synthesized from established analytical practices for nitroimidazole compounds, offering a framework for inter-laboratory comparison and method validation.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of nitroimidazole compounds, presented as a hypothetical inter-laboratory study for this compound. This data is intended to serve as a benchmark for laboratories involved in the analysis of this and related compounds.
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Method C: UHPLC-MS/MS |
| Principle | UV Absorption | Mass-to-charge ratio | Mass-to-charge ratio |
| Limit of Detection (LOD) | ~0.6 mg/mL[1] | 0.02–0.07 µg/kg[2][3] | ~1-25 nM |
| Limit of Quantification (LOQ) | ~1.02 mg/mL[1] | 0.05–0.2 µg/kg[2][3] | ~1-50 nM |
| Linearity (R²) | > 0.999[1] | > 0.995[4] | > 0.99 |
| Recovery (%) | 98.17–100.83%[1] | 90.2–105.6%[2][3] | 60–120%[4][5] |
| Intra-day Precision (RSD) | 0.44–1.01%[1] | < 10.3%[2] | < 2% |
| Inter-day Precision (RSD) | Not Reported | < 11.2%[2][3] | < 3% |
| Analysis Time | ~10 minutes[1] | ~3-7.5 minutes[2] | < 5 minutes |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of analytical results. The following are representative protocols for the analysis of this compound.
Sample Preparation (General Protocol)
-
Extraction: Samples are typically extracted with a suitable organic solvent such as acetonitrile or methanol. For solid matrices, techniques like solid-phase extraction (SPE) may be employed to isolate and concentrate the analyte.[2][4]
-
Dilution: The extract is diluted to a concentration within the linear range of the analytical method.
-
Filtration: The diluted extract is filtered through a 0.22 µm syringe filter prior to injection into the chromatography system to remove any particulate matter.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: SinoChrom ODS-BP column (4.6 × 200 mm, 5 μm) or equivalent C18 column.[1][6]
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v).[1]
-
Detection: UV detection at 240 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 10 µL.[1]
Method B & C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & UHPLC-MS/MS)
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2][4][7]
-
Column: A C18 column, such as a Kinetex XB C-18 or Accucore C18.[2][4][5]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[2][4][5]
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and any internal standards.[2][7]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Caption: General workflow for this compound analysis.
Method Selection Logic
This diagram outlines a decision-making process for selecting an appropriate analytical method based on key experimental requirements.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Detonation Velocities: 4,5-dinitro-1H-imidazole versus RDX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the detonation performance of 4,5-dinitro-1H-imidazole and the well-established secondary explosive, RDX (Research Department Explosive or Royal Demolition Explosive). The focus of this comparison is the detonation velocity, a critical parameter in assessing the energetic performance of explosive materials.
Executive Summary
While RDX is a thoroughly characterized explosive with a widely cited detonation velocity, experimental data for this compound is not as readily available in the reviewed literature. However, based on theoretical calculations and experimental data for structurally similar nitroimidazole-based explosives, it is anticipated that this compound possesses a high detonation velocity, potentially comparable to or exceeding that of RDX. Nitroimidazoles are a class of energetic materials known for their high performance and thermal stability.
Data Presentation
The following table summarizes the available quantitative data for the detonation velocity of RDX and provides context with data from related nitroimidazole compounds.
| Compound | Abbreviation | Detonation Velocity (m/s) | Test Density (g/cm³) | Data Type |
| Cyclotrimethylenetrinitramine | RDX | 8750 | 1.80 | Experimental |
| This compound | - | Not available | Not available | - |
| 2,4,5-trinitro-1H-imidazole | - | 8980 | Not specified | Calculated |
| 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole | TNBI | ~8800 | 1.95 | Calculated |
Discussion
RDX is a powerful and widely used military explosive with a high detonation velocity of 8750 m/s at a density of 1.80 g/cm³.[1] Its performance is a benchmark against which new energetic materials are often compared.
While a specific experimental detonation velocity for this compound could not be located in the reviewed literature, the available data on related compounds offers valuable insight. For instance, the calculated detonation velocity of 2,4,5-trinitro-1H-imidazole is 8980 m/s, and that of 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole is approximately 8800 m/s. These figures suggest that the dinitro-imidazole core is a key component of high-performance explosives. It is therefore reasonable to infer that this compound also exhibits a high detonation velocity. One study noted that 1-methyl-4,5-dinitroimidazole (MDNI) has "excellent detonation performance," further supporting the high-energy nature of this class of compounds.
Experimental Protocols
The determination of detonation velocity is a critical experimental procedure in the characterization of explosive materials. Several methods are commonly employed, each with its own advantages and specific applications.
Common Experimental Methods for Determining Detonation Velocity:
-
Electrical Methods: These are among the most common techniques and involve placing probes (such as ionization pins or shorting pins) at precise intervals along the explosive charge. As the detonation front passes each probe, an electrical signal is generated. By measuring the time intervals between signals from successive probes and knowing the distance between them, the detonation velocity can be accurately calculated.
-
Optical Methods: High-speed photography, including streak and framing cameras, can be used to visually capture the propagation of the detonation wave. These methods provide a continuous record of the detonation event, allowing for a detailed analysis of the velocity and the structure of the detonation front.
-
Fiber Optic Probes: This method utilizes the intense light emitted from the detonation front. Optical fibers are placed along the explosive charge, and the light flash is transmitted to a photodetector. The time of arrival of the light signal at different points is recorded, enabling the calculation of the detonation velocity.
-
Dautriche Method: This is a classic and relatively simple method that uses a calibrated detonating cord. The cord is initiated at two points by the main explosive charge, and the point where the two detonation waves in the cord collide is marked on a lead plate. The position of this collision point allows for the calculation of the detonation velocity of the main charge.
Logical Relationship Diagram
The following diagram illustrates the logical flow for evaluating and comparing the detonation performance of a novel explosive like this compound against a standard like RDX.
Caption: Logical workflow for the comparative performance evaluation of a novel explosive.
References
A Comparative Analysis of the Long-Term Stability of 4,5-dinitro-1H-imidazole and TATB
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the long-term stability of two key energetic materials, 4,5-dinitro-1H-imidazole and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), supported by experimental data and detailed protocols.
The long-term stability of energetic materials is a critical parameter for ensuring their safety, reliability, and performance over extended periods. This guide provides a detailed comparison of the long-term stability of this compound, a promising energetic compound, and TATB, a well-established insensitive high explosive renowned for its exceptional stability.
Executive Summary
TATB exhibits exceptional long-term stability, a fact supported by extensive studies, including the analysis of aged samples demonstrating minimal degradation over decades. Its remarkable stability is attributed to its unique molecular and crystalline structure, which includes extensive intermolecular and intramolecular hydrogen bonding. In contrast, this compound and its derivatives also demonstrate good thermal stability, with high decomposition temperatures observed in thermal analyses. However, there is a notable lack of published long-term aging studies for this compound that are comparable to the extensive data available for TATB. While initial thermal data suggests it is a robust molecule, further long-term studies are necessary to fully characterize its stability profile against the benchmark set by TATB.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data on the thermal stability of this compound (and its commonly studied methylated analog, 1-methyl-4,5-dinitro-1H-imidazole) and TATB.
| Parameter | This compound / 1-methyl-4,5-dinitro-1H-imidazole | TATB (1,3,5-triamino-2,4,6-trinitrobenzene) |
| Decomposition Onset (DSC) | ~250 °C[1] | ~353 °C |
| Decomposition Peak (DSC) | 278.5 °C[1] | 378.3 - 386.9 °C |
| Long-Term Aging Data | Limited published data available. Compatibility studies with other explosives have been conducted. | No significant change in properties observed in a 20-year-old sample.[2] |
| Activation Energy (Ea) of Decomposition | Data not readily available in published literature. | ~177 - 180 kJ/mol[2] |
Experimental Protocols
The long-term stability of energetic materials is assessed through a variety of experimental techniques designed to simulate the effects of aging over time, often under accelerated conditions. The following are detailed methodologies for key experiments cited in the evaluation of these materials, primarily based on the NATO Standardization Agreement (STANAG) 4147.[3][4][5][6][7][8]
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal stability and decomposition characteristics of an energetic material by measuring the heat flow to or from a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small sample of the energetic material (typically 1-2 mg) is accurately weighed and hermetically sealed in an aluminum pan.[3] For compatibility testing, a 1:1 mixture of the explosive and the test material is used.[3]
-
Instrument Setup: A Differential Scanning Calorimeter is calibrated for temperature and enthalpy. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions: The sample and reference pans are placed in the DSC furnace. The temperature is then ramped at a constant heating rate, typically 2 °C/min as specified in STANAG 4147 for compatibility testing, under an inert atmosphere (e.g., nitrogen).[3]
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The onset temperature of decomposition and the peak temperature of the exothermic decomposition are determined from the resulting thermogram. A significant shift in the decomposition peak to a lower temperature in a mixture compared to the pure energetic material can indicate incompatibility.
Vacuum Stability Test (VST)
Objective: To assess the chemical stability and compatibility of energetic materials by measuring the volume of gas evolved upon heating under a vacuum.
Methodology:
-
Sample Preparation: A specified mass of the energetic material (e.g., 2.5 g) is placed in a glass test tube.[4] For compatibility testing, a mixture of the explosive and the material is used.[4]
-
Apparatus Setup: The test tube is connected to a calibrated gas burette or a pressure transducer and placed in a heating block maintained at a constant temperature (e.g., 100 °C for 40 hours as a standard condition).[3] The apparatus is evacuated to a specified pressure.
-
Data Collection: The volume of gas evolved from the sample is measured at regular intervals over the duration of the test.
-
Data Analysis: The total volume of gas evolved is corrected to standard temperature and pressure. An excessive amount of evolved gas compared to the material alone indicates instability or incompatibility.
Mandatory Visualizations
Factors Influencing Long-Term Stability of Energetic Materials
Caption: Factors influencing the long-term stability of energetic materials.
Experimental Workflow for Assessing Long-Term Stability
Caption: A typical experimental workflow for assessing long-term stability.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. vti.mod.gov.rs [vti.mod.gov.rs]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 4,5-dinitro-1H-imidazole: A Guide for Laboratory Professionals
Disclaimer: 4,5-dinitro-1H-imidazole is an energetic material and should be handled only by trained professionals in a controlled laboratory environment. This document provides guidance on proper disposal procedures and should be supplemented by a thorough review of your institution's safety protocols and relevant regulations.
The proper disposal of this compound, a high-energy compound, is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.[1][2] As an energetic hazardous waste, its disposal is governed by strict protocols established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and heavy-duty gloves.[5][6]
-
Designated Area: All handling and preparation for disposal should be conducted in a designated and properly ventilated area, such as a chemical fume hood.[7]
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, open flames, and any other potential sources of ignition.[8]
-
Static Electricity: Take precautions to prevent the buildup of static electricity, as waste static-sensitive explosive materials require special handling.[9]
-
Incompatible Materials: Store and handle this compound separately from incompatible materials such as strong oxidizers, acids, and acid anhydrides.[7]
Step-by-Step Disposal Protocol
The disposal of energetic materials like this compound typically involves a multi-step process that may include decontamination and destruction. The primary methods for the disposal of explosive hazardous wastes are controlled incineration or detonation, often referred to as open burning/open detonation (OB/OD), which must be performed by licensed professionals at permitted facilities.[3][4][10]
-
Waste Collection and Labeling:
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office about the need to dispose of energetic hazardous waste.
-
Provide them with all necessary information, including the quantity of the waste and a copy of the Safety Data Sheet (SDS).
-
-
Professional Disposal:
-
The EHS office will coordinate with a licensed hazardous waste disposal company that is permitted to handle and transport explosive materials.
-
The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction.
-
Note: Under no circumstances should this compound be disposed of down the drain or mixed with other chemical waste streams unless explicitly instructed to do so by EHS professionals.[12] Burying or covering explosive materials is strictly prohibited as a means of disposal.[9]
Quantitative Data for Disposal Considerations
| Parameter | Value/Guideline | Source |
| Regulatory Framework | 40 CFR Part 266, Subpart M | [3][4] |
| Disposal Method | Open Burning/Open Detonation (OB/OD) or alternative technologies | [3][4][10] |
| Emergency Shelter Distance | To be determined based on quantity and site evaluation | [9] |
| Post-Burn Waiting Period | At least 48 hours before placing new materials in a burn location | [9] |
Experimental Protocols: Thermal Decomposition
Understanding the thermal stability of energetic materials is crucial for safe handling and disposal. Studies on similar compounds, such as 1-methyl-4,5-dinitro-1H-imidazole, have utilized Differential Scanning Calorimetry (DSC) to determine thermal decomposition characteristics. In one study, the compound showed an onset of decomposition at approximately 250°C, with a main exothermic decomposition peak at 278.5°C, indicating its thermal stability at lower temperatures.[13] While a specific experimental protocol for the large-scale destruction of this compound is not publicly available due to safety and security reasons, the general approach for its disposal would be through controlled thermal decomposition by trained professionals.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetic Hazardous Wastes | Hazardous Waste Permitting | US EPA [19january2021snapshot.epa.gov]
- 4. epa.gov [epa.gov]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Cal. Code Regs. Tit. 8, § 5240 - Disposal of Explosive Materials | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. all4inc.com [all4inc.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Essential Safety and Operational Protocols for Handling 4,5-dinitro-1H-imidazole
Disclaimer: 4,5-dinitro-1H-imidazole is a dinitro-substituted imidazole and should be treated as a potentially energetic and highly hazardous material. The information provided herein is based on general safety protocols for handling energetic materials and related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, it is imperative that all handling, operational, and disposal procedures are conducted only after a thorough, site-specific risk assessment has been performed by qualified personnel. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of trained professionals.
Immediate Safety and Hazard Information
This compound is expected to be a high-energy material, sensitive to shock, friction, heat, and static discharge. The presence of two nitro groups on the imidazole ring significantly increases its explosive potential compared to mononitro or non-nitrated imidazoles. In addition to its explosive nature, it may also be toxic and an irritant.
Primary Hazards:
-
Explosive: May detonate or decompose violently when subjected to heat, shock, friction, or static electricity.
-
Harmful if swallowed or inhaled: Dinitro aromatic compounds are often toxic.
-
Causes severe skin and eye irritation: Similar to other imidazole derivatives.[1][2][3]
-
May cause respiratory irritation. [3]
Personal Protective Equipment (PPE)
Due to the potential for explosive decomposition, standard laboratory PPE must be supplemented with specialized equipment designed for handling energetic materials. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield. | ANSI Z87.1 or EN166 | Protects against splashes, dust, and potential projectiles from rapid decomposition.[4] A face shield offers a secondary layer of protection. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) layered with blast-resistant or Kevlar® gloves. | EN 374 for chemical resistance | The inner nitrile glove provides chemical protection, while the outer glove offers some protection against mechanical and thermal hazards in the event of an incident.[5] |
| Body | A flame-resistant lab coat (e.g., Nomex®) over cotton clothing. An aluminized or Kevlar® apron may be necessary for larger quantities.[5][6] | Should be fully buttoned. | Provides protection against flash fire and small projectiles. Synthetic clothing that can melt should be avoided. |
| Respiratory | A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the solid or if dust may be generated.[1] | N95 or higher | Prevents inhalation of the compound, which may be toxic. All work with the solid should be performed in a certified chemical fume hood. |
| Hearing | Earplugs or earmuffs. | --- | Protects against the concussive effects of an unexpected detonation.[7] |
| Footwear | Closed-toe, chemical-resistant, and preferably anti-static shoes. | --- | Protects feet from spills and helps to dissipate static charge.[8] |
Operational Plan: Safe Handling Workflow
A meticulous and systematic approach is non-negotiable when handling this compound. The following workflow is designed to minimize risk at every stage.
1. Preparation and Pre-Handling:
-
Restricted Access: The work area must be clearly demarcated and access restricted to authorized and trained personnel only.
-
Quantity Limitation: Work with the smallest quantity of material possible. A maximum limit of 100mg of energetic material is a common institutional control for laboratory-scale work.[9]
-
Work Area Setup: All work must be conducted in a certified chemical fume hood. The work surface should be clean, uncluttered, and free of any incompatible materials, especially flammable liquids, strong oxidizing agents, and sources of ignition.[4][10]
-
Grounding: Use an anti-static mat and ensure all equipment is properly grounded to prevent static discharge.[10]
-
Safety Equipment Check: Verify that a safety shield (blast shield) is in place between the experiment and the researcher. Ensure that an emergency eyewash station and safety shower are immediately accessible.
-
Tool Selection: Use non-sparking tools made of materials like brass, bronze, or specially coated metals. Avoid metal spatulas; use ceramic or plastic instead.[10]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Dispensing: Carefully dispense the solid in the fume hood, avoiding the generation of dust. Do not scrape the material.[10]
-
Solution Preparation: If making a solution, add the solid slowly to the solvent. Be aware of any potential exothermic reactions. Once in a dilute solution (e.g., less than 25% by weight), the primary hazard may shift to that of the solvent, but the explosive nature of the solute should not be disregarded.[9]
-
Heating and Reactions: Avoid heating the material directly. If heating is necessary, use a remotely controlled heating mantle or oil bath with temperature monitoring. Never heat a sealed container.[9]
-
Constant Monitoring: Never leave an experiment involving this compound unattended.
3. Post-Handling and Cleanup:
-
Decontamination: Carefully decontaminate all surfaces and equipment that came into contact with the compound. Consult relevant literature or your institution's safety office for appropriate decontamination solutions.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly after removing gloves.
Disposal Plan
Disposal of this compound and any contaminated materials must be handled as hazardous and potentially explosive waste.
-
Waste Segregation: All waste, including unused compound, contaminated gloves, wipes, and filter paper, must be collected in a designated, labeled, and compatible waste container. Do not mix with other waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent warnings such as "Explosive Hazard" and "Toxic."
-
Storage of Waste: Store the sealed waste container in a designated, secure, and cool location away from heat, ignition sources, and incompatible materials.
-
Disposal Method: The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. High-temperature incineration in a specialized facility is the likely disposal route.[11] Under no circumstances should this material be disposed of down the drain or in regular trash.
Emergency Procedures
-
Spill: In case of a small spill, carefully collect the material with a non-sparking tool and place it in the designated hazardous waste container. Decontaminate the area. For a larger spill, evacuate the area immediately and contact your institution's emergency response team.
-
Fire: In case of a fire involving this material, evacuate the area immediately and activate the fire alarm. Do not attempt to fight the fire yourself. Inform emergency responders of the presence of an explosive compound.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
-
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. bestsafetyequipments.com [bestsafetyequipments.com]
- 9. case.edu [case.edu]
- 10. research.wayne.edu [research.wayne.edu]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
